Synthesis and characterization of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide Foreword: The Architectural Significance of Sulfonamides in Modern Drug Discovery The sulfonamide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Characterization of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
Foreword: The Architectural Significance of Sulfonamides in Modern Drug Discovery
The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, forming the structural backbone of a vast portfolio of therapeutic agents.[1] Its prevalence stems from its unique physicochemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, enabling the design of highly specific enzyme inhibitors. From pioneering antibacterial "sulfa drugs" to modern anticancer, anti-inflammatory, and antidiabetic medications, the versatility of this functional group is unparalleled.[2]
This guide focuses on a specific, strategically designed sulfonamide, N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide . This molecule is of particular interest to researchers and drug development professionals for two primary reasons:
Bifunctional Scaffolding: It incorporates two highly valuable functional handles. The aryl iodide provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments.
Pharmacophoric Potential: The 2-(hydroxymethyl)phenyl group offers a site for hydrogen bonding and potential further derivatization, enabling fine-tuning of solubility, metabolic stability, and target engagement.
This document serves as a comprehensive technical manual, detailing a reliable synthetic protocol and a robust characterization workflow for this key intermediate. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems for producing and confirming this valuable chemical entity.
Part 1: Synthesis Methodology
The construction of the target sulfonamide is achieved through a classical and highly reliable nucleophilic substitution reaction. The core principle involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[3] This method, while traditional, remains the most efficient and widely used approach for forging the stable S-N bond central to all sulfonamides.[4][5]
Reaction Scheme & Mechanism
The synthesis proceeds by the nucleophilic attack of the primary amine, 2-aminobenzyl alcohol, on the electrophilic sulfur atom of 4-iodobenzenesulfonyl chloride. A tertiary amine base, typically pyridine, is employed as an essential scavenger for the hydrochloric acid (HCl) generated in situ. Neutralizing this acidic byproduct is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
De Novo Mechanism of Action Elucidation for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide: A Systematic Pharmacological Framework
Executive Summary N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS 952182-65-9) is a structurally distinct synthetic small molecule featuring a halogenated secondary sulfonamide core. While primary sulfonamides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS 952182-65-9) is a structurally distinct synthetic small molecule featuring a halogenated secondary sulfonamide core. While primary sulfonamides are classically characterized as broad-spectrum metalloenzyme inhibitors, the secondary sulfonamide nature of this compound necessitates a rigorous, unbiased approach to determine its primary pharmacological targets. This whitepaper outlines a self-validating, multi-omics framework for elucidating its mechanism of action (MoA), bridging structural pharmacophore analysis with state-of-the-art phenotypic and proteomic profiling.
Part 1: Structural Pharmacophore Analysis & Target Hypothesis
Expertise & Experience: Decoding the Chemical Architecture
The MoA of any small molecule is fundamentally dictated by its stereoelectronic properties. For N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, three distinct pharmacophores drive its biological interactions and inform our target hypothesis:
The Secondary Sulfonamide Linkage: Unlike primary sulfonamides (
R−SO2NH2
), which readily coordinate with the active-site zinc ion of ubiquitous off-target cytosolic Carbonic Anhydrases (CAs) like CA I and CA II, secondary sulfonamides (
R−SO2NH−R′
) are generally poor broad-spectrum inhibitors. However, recent structure-activity relationship studies demonstrate that "open saccharin-based" secondary sulfonamides—specifically those containing a benzyl alcohol/hydroxymethylphenyl group—act as highly potent and selective inhibitors of tumor-associated transmembrane isoforms, specifically CA IX and CA XII [1].
The 4-Iodo Substitution: The heavy iodine atom on the benzenesulfonamide ring serves a dual purpose. Biologically, it acts as a potent halogen-bond donor, capable of forming highly directional, stabilizing interactions with backbone carbonyl oxygens in hydrophobic protein pockets.
The 2-(Hydroxymethyl)phenyl Moiety: The hydroxymethyl group introduces a critical hydrogen-bond donor/acceptor pair. In the context of CA IX/XII inhibition, this moiety anchors the molecule to the hydrophilic half of the enzyme's active site, while the iodophenyl ring occupies the hydrophobic pocket.
Hypothesis: Based on its structural identity as an open-saccharin analog, the primary hypothesized MoA is the selective active-site inhibition of tumor-associated Carbonic Anhydrase IX/XII, leading to the disruption of pH homeostasis in hypoxic tumor microenvironments.
Part 2: Self-Validating Experimental Workflows for MoA Elucidation
Trustworthiness: A Tripartite Validation System
To prevent confirmation bias, we employ an orthogonal, self-validating system. If the compound targets CA IX, it must induce a specific morphological signature, bind the target in live cells, and demonstrate direct biophysical kinetics in vitro.
Phase 1: Unbiased Phenotypic Profiling via Cell Painting
Rather than assuming a target, we first determine the cellular consequence of compound exposure using the Cell Painting assay [2].
Causality: By comparing the compound's morphological fingerprint against a reference database of known perturbagens, we can instantly cluster its MoA. If the profile clusters with known CA IX inhibitors (e.g., SLC-0111), the hypothesis is phenotypically validated.
Step-by-Step Methodology:
Seed human cancer cells (e.g., A549 or U-2 OS) in 384-well plates and incubate under normoxic and hypoxic (1%
O2
) conditions.
Treat cells with N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide in a 6-point dose-response curve (0.1 µM to 30 µM) for 24 hours.
Fix and multiplex stain with six fluorescent dyes: Hoechst 33342 (DNA), Concanavalin A/AlexaFluor 488 (Endoplasmic Reticulum), SYTO 14 (Nucleoli/RNA), Phalloidin/AlexaFluor 568 (F-actin), WGA/AlexaFluor 594 (Golgi/Plasma Membrane), and MitoTracker Deep Red (Mitochondria).
Image via high-content confocal microscopy and extract ~1,500 morphological features using automated image analysis pipelines (e.g., CellProfiler).
Phase 2: Target Identification via Thermal Proteome Profiling (TPP)
To identify direct protein binding without the need for chemical derivatization (which could sterically hinder the critical hydroxymethyl group), we utilize Thermal Proteome Profiling [3].
Causality: Ligand binding thermodynamically stabilizes the target protein. A significant positive shift in the melting temperature (
ΔTm>2∘C
) of CA IX unambiguously identifies intracellular target engagement.
Step-by-Step Methodology:
Incubate live hypoxic cells with the compound (10 µM) or DMSO vehicle for 1 hour.
Aliquot the intact cells into PCR tubes and heat them across a 10-point temperature gradient (37°C to 67°C) for 3 minutes.
Lyse cells using mild detergents and ultracentrifuge at 100,000 x g to separate the soluble (native) protein fraction from the aggregated (denatured) fraction.
Digest the soluble fraction with trypsin, label with TMT10plex (Tandem Mass Tags), and analyze via LC-MS/MS to generate proteome-wide melting curves.
Causality: SPR provides real-time
kon
and
koff
rates, confirming whether the binding is reversible, directly quantifying the
KD
, and validating the selectivity window observed in TPP.
Step-by-Step Methodology:
Immobilize recombinant human CA IX (target) and CA II (off-target) on separate flow cells of a CM5 sensor chip via amine coupling.
Flow N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide over the chip at varying concentrations (1 nM to 10 µM) in running buffer (HEPES-buffered saline, 5% DMSO).
Measure the response units (RU) in real-time and fit the sensograms to a 1:1 Langmuir binding model to calculate affinity.
Part 3: Quantitative Data Presentation
The following table summarizes the expected validation metrics for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, assuming the open-saccharin CA IX target hypothesis is correct.
Target / Assay
Experimental Metric
Expected Value Range
Significance / Interpretation
CA IX (Tumor-associated)
SPR Binding Affinity (
KD
)
10 - 50 nM
High-affinity target engagement.
CA II (Cytosolic off-target)
SPR Binding Affinity (
KD
)
> 10,000 nM
>200-fold selectivity due to secondary sulfonamide steric clash.
CA IX (Live Cell)
TPP Thermal Shift (
ΔTm
)
+3.5 °C to +5.0 °C
Direct intracellular target stabilization.
Cellular Phenotype
Cell Painting Pearson Correlation
> 0.85 vs. SLC-0111
Morphological phenocopy of validated CA IX inhibitors.
Hypoxic Cell Viability
IC50
(3D Spheroid Model)
0.5 - 2.0 µM
Functional validation of MoA in a disease-relevant model.
Part 4: Mechanistic Visualizations
Orthogonal workflow for deconvoluting the MoA of secondary sulfonamides.
Hypothesized MoA: Selective CA IX inhibition driving hypoxic tumor apoptosis.
References
Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link][1][2][3]
Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols.[Link][4][5][6]
Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols.[Link][7][8][9]
Spectroscopic Data of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide. This document is intended for researchers, scienti...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and structurally related molecules. In the absence of a complete, publicly available experimental dataset for the title compound, this guide leverages established principles of spectroscopic analysis and data from closely related analogs to provide a robust, predictive framework for its characterization.
Introduction: The Significance of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is a molecule of interest in medicinal chemistry and materials science. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents[1]. The presence of a hydroxymethyl group on the aniline ring introduces a site for potential hydrogen bonding and further functionalization. The 4-iodophenyl moiety offers a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecular architectures.
Accurate and unambiguous characterization of such molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis and Spectroscopic Characterization Workflow
The synthesis of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide would typically involve the reaction of 2-aminobenzyl alcohol with 4-iodobenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Caption: A typical workflow for the synthesis and spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, both ¹H and ¹³C NMR spectra would provide critical information.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-quality NMR spectra would be as follows:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can help in observing exchangeable protons like N-H and O-H.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum (in DMSO-d₆) would exhibit the following key signals:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~9.5-10.0
Singlet (broad)
1H
N-H
The sulfonamide proton is acidic and often appears as a broad singlet. Its chemical shift can be concentration and temperature-dependent.
~7.7-7.9
Doublet
2H
Ar-H (ortho to SO₂)
These protons are deshielded by the electron-withdrawing sulfonyl group and are adjacent to the iodine atom.
~7.5-7.7
Doublet
2H
Ar-H (meta to SO₂)
These protons are ortho to the iodine atom and will be influenced by its electronic effects.
~7.1-7.4
Multiplet
4H
Ar-H (aminobenzyl)
The four protons of the 2-(hydroxymethyl)phenyl ring will appear as a complex multiplet due to their differing electronic environments and coupling.
~5.0-5.5
Triplet
1H
O-H
The hydroxyl proton will likely appear as a triplet due to coupling with the adjacent methylene protons. This signal will disappear upon D₂O exchange.
~4.4
Doublet
2H
-CH₂-
These methylene protons are adjacent to the hydroxyl group and will be split into a doublet by the O-H proton (if coupling is observed) or appear as a singlet if there is rapid exchange.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum (in DMSO-d₆) would show the following signals:
Chemical Shift (δ, ppm)
Assignment
Rationale
~142
Ar-C (C-SO₂)
Quaternary carbon attached to the sulfonyl group.
~138
Ar-C (C-N)
Quaternary carbon of the aminobenzyl ring attached to the nitrogen.
~138
Ar-CH (ortho to I)
Aromatic carbons ortho to the iodine atom.
~130
Ar-C (C-CH₂OH)
Quaternary carbon of the aminobenzyl ring attached to the hydroxymethyl group.
~129
Ar-CH (meta to I)
Aromatic carbons meta to the iodine atom.
~127-129
Ar-CH (aminobenzyl)
Aromatic carbons of the 2-(hydroxymethyl)phenyl ring.
~100
Ar-C (C-I)
The carbon directly attached to the iodine atom is significantly shielded.
~60
-CH₂-
The carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Background Scan: A background spectrum of the clean ATR crystal is recorded.
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is expected to show the following characteristic absorption bands:
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
~3400-3200
O-H
Stretching (alcohol, broad)
~3300-3200
N-H
Stretching (sulfonamide)
~3100-3000
C-H
Stretching (aromatic)
~2950-2850
C-H
Stretching (aliphatic, -CH₂-)
~1350-1300
S=O
Asymmetric stretching (sulfonamide)
~1170-1150
S=O
Symmetric stretching (sulfonamide)
~1100-1000
C-O
Stretching (primary alcohol)
~850-800
C-H
Out-of-plane bending (para-disubstituted ring)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is a standard technique for the analysis of such compounds.
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
Infusion: The sample solution is infused into the ESI source.
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. Positive ion mode is likely to show the protonated molecule [M+H]⁺ and other adducts.
Predicted Mass Spectrometry Data
The key information expected from the mass spectrum is as follows:
m/z (mass-to-charge ratio)
Assignment
Calculated Exact Mass: 404.9739
[M]
405.9812
[M+H]⁺
427.9631
[M+Na]⁺
Key Fragments
[M-H₂O]⁺, [M-SO₂]⁺, [C₆H₄I]⁺
The fragmentation pattern will be influenced by the cleavage of the C-S and S-N bonds, as well as the loss of small neutral molecules like water from the hydroxymethyl group.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide. While based on established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. The protocols and predicted data herein serve as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds, enabling efficient and accurate structural elucidation.
References
Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2172-2177. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Discovery of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide as a potential inhibitor
An In-Depth Technical Guide to the Discovery and Evaluation of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide as a Potential Enzyme Inhibitor Abstract The benzenesulfonamide scaffold is a cornerstone pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Discovery and Evaluation of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide as a Potential Enzyme Inhibitor
Abstract
The benzenesulfonamide scaffold is a cornerstone pharmacophore in modern drug discovery, forming the structural basis for a multitude of therapeutic agents. Its remarkable versatility stems from the sulfonamide moiety's ability to act as a potent zinc-binding group, enabling the targeted inhibition of various metalloenzymes, alongside other enzyme classes like kinases.[1] This technical guide outlines a comprehensive, field-proven strategy for the discovery, synthesis, and systematic evaluation of a novel derivative, N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, as a potential inhibitor for therapeutic intervention, particularly in oncology. We will detail the scientific rationale, provide self-validating experimental protocols, and propose a logical workflow from initial synthesis to robust biological characterization, establishing a clear path for its preclinical development.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
The therapeutic potential of benzenesulfonamide derivatives is exceptionally broad, with applications ranging from antimicrobial and anti-inflammatory to anticonvulsant and antidiabetic agents.[2][3] A primary mechanism underpinning their efficacy is the highly specific inhibition of enzymes. Among the most validated targets are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4]
Certain CA isoforms, particularly the transmembrane enzymes CA IX and CA XII, are highly overexpressed in a wide range of solid tumors and are often associated with hypoxic conditions and poor patient prognosis.[5] These tumor-associated CAs play a critical role in regulating pH, facilitating tumor cell survival and proliferation in the acidic microenvironment they create.[4] Consequently, the inhibition of CA IX and CA XII represents a highly validated and promising strategy for cancer therapy. The sulfonamide functional group is a privileged scaffold for designing potent inhibitors of these zinc-containing enzymes.
This guide proposes the synthesis and evaluation of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, a novel compound designed to leverage these principles. The 4-iodo substitution is hypothesized to enhance binding affinity through halogen bonding interactions within the enzyme's active site, a common strategy in medicinal chemistry to improve potency and selectivity.
Caption: Proposed mechanism of action: Inhibition of Carbonic Anhydrase IX (CA IX) by the title compound.
Chemical Synthesis and Characterization
The synthesis of N-aryl substituted benzenesulfonamides is a well-established process, typically achieved through the coupling of a sulfonyl chloride with an appropriate aromatic amine.[6][7] This approach offers a direct and efficient route to the target molecule.
Synthetic Workflow Diagram
The proposed synthesis involves a single-step nucleophilic substitution reaction.
Caption: High-level workflow for the synthesis and purification of the target inhibitor.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and thorough final characterization.
Anhydrous Pyridine (as base and solvent) or Triethylamine (3.0 eq) in Tetrahydrofuran (THF)[10]
Anhydrous Acetone or THF (as solvent)
Hydrochloric Acid (1M)
Saturated Sodium Bicarbonate solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
Reaction Setup: To a solution of 2-aminobenzyl alcohol (1.05 eq) in anhydrous acetone (or THF), add pyridine (or triethylamine, 3.0 eq). Cool the mixture to 0 °C in an ice bath.
Addition of Sulfonyl Chloride: Add a solution of 4-iodobenzenesulfonyl chloride (1.0 eq) in anhydrous acetone (or THF) dropwise to the cooled amine solution over 30 minutes with continuous stirring.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (amine) is consumed.
Workup:
Remove the solvent under reduced pressure.
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 10% to 50% ethyl acetate in hexane) to yield the pure N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide.
Characterization: Confirm the structure and purity of the final compound using:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
FT-IR Spectroscopy: To identify key functional groups (e.g., -OH, -NH, -SO₂).
Biological Evaluation: A Phased Approach
A tiered approach is essential for efficiently evaluating the compound's potential. The workflow progresses from broad enzymatic screening to specific target validation and cellular activity.
Biological Evaluation Workflow Diagram
Caption: Phased workflow for the comprehensive biological evaluation of the inhibitor candidate.
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC₅₀) against a target enzyme like Carbonic Anhydrase.[11]
Objective: To quantify the potency of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide against human recombinant CA IX.
Materials:
Recombinant human Carbonic Anhydrase IX
Assay Buffer (e.g., Tris-HCl, pH 7.4)
Substrate: p-Nitrophenyl acetate (pNPA)
Test Compound (serial dilutions in DMSO)
Positive Control Inhibitor (e.g., Acetazolamide)[12]
96-well microplates
Microplate reader (spectrophotometer)
Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
Assay Plate Setup:
Add assay buffer to all wells.
Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
Add the CA IX enzyme solution to all wells except the "no enzyme" control.
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
Initiate Reaction: Add the pNPA substrate to all wells to start the enzymatic reaction. The final volume should be consistent (e.g., 200 µL).
Data Acquisition: Immediately measure the absorbance at 405 nm every minute for 20 minutes. The rate of p-nitrophenol production is proportional to enzyme activity.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 2: Cell-Based Assay Protocols
Cell-based assays are critical to assess whether the enzymatic potency translates into a functional effect in a biologically relevant context and to evaluate potential toxicity.[13][14]
Protocol: Anti-Proliferation Assay (e.g., using MCF-7 breast cancer cells)
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of the test compound (similar to the enzyme assay) for 72 hours.
Viability Measurement: Assess cell viability using a reagent like PrestoBlue™ or CellTiter-Glo®. Measure the fluorescence or luminescence signal with a plate reader.
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against log[Inhibitor Concentration].
Protocol: Cytotoxicity Assay (e.g., using LDH Release)
Setup: Use the supernatant from the anti-proliferation assay plates after the 72-hour incubation.
LDH Measurement: Use a commercially available Lactate Dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the culture medium, which indicates compromised cell membrane integrity.[15]
Analysis: Compare the LDH levels in treated wells to a "maximum LDH release" control (cells lysed with detergent) to determine the percentage of cytotoxicity.
Tier 3: Biophysical Assays for Target Engagement
These assays provide definitive evidence that the compound physically interacts with the intended target protein.[16]
Protocol: Thermal Shift Assay (TSA / DSF)
TSA measures the change in a protein's melting temperature (Tm) upon ligand binding.[17][18] A positive shift in Tm indicates that the compound stabilizes the protein, confirming direct binding.
Reaction Mix: Prepare a mixture containing the target protein (e.g., CA IX), a fluorescent dye (e.g., SYPRO Orange), and assay buffer.
Compound Addition: Add the test compound or DMSO control to the mixture.
Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25 °C to 95 °C in small increments. Measure the fluorescence at each step.
Analysis: The Tm is the temperature at which the fluorescence signal is at its midpoint. Calculate the ΔTm (Tm_compound - Tm_DMSO). A significant ΔTm > 2 °C is a strong indicator of target engagement.
Structure-Activity Relationship (SAR) Studies
Once the initial lead compound demonstrates promising activity and target engagement, a systematic SAR study is crucial for optimizing its properties.[19][20] The goal is to identify which parts of the molecule are essential for activity and how modifications can improve potency, selectivity, and drug-like properties.
Position of Modification
Rationale for Modification
Example Analogues
Desired Outcome
4-Position (Iodo group)
Investigate the role of halogen size and electronegativity in binding.
-F, -Cl, -Br, -CH₃, -CF₃
Improve potency and selectivity; understand if halogen bonding is critical.
Hydroxymethyl Group
Probe for additional hydrogen bonding opportunities and assess its necessity.
-H, -CH₂OCH₃, -COOH, -CONH₂
Determine the contribution of this group to affinity and solubility.
Position of Hydroxymethyl
Evaluate the importance of the ortho relationship to the sulfonamide linkage.
Move -CH₂OH to the meta or para position.
Understand the required geometry for optimal binding in the active site.
Conclusion
This guide presents a rigorous and structured framework for the investigation of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide as a novel enzyme inhibitor. By following this path—from logical synthesis and purification to a phased biological evaluation encompassing enzymatic, cellular, and biophysical assays—researchers can systematically validate its potential as a therapeutic lead. The proposed SAR studies provide a clear roadmap for lead optimization. The benzenesulfonamide scaffold continues to be a highly productive starting point for drug discovery, and a disciplined, evidence-based approach is paramount to unlocking the full potential of new derivatives like the one described herein.
References
Olasunkanmi, M. O., et al. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]
Zaidi, S. S. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]
Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. SciELO. [Link]
Boztaş, M., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. [Link]
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]
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Al-Suwaidan, I. A., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. SpringerLink. [Link]
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A Multi-Tiered Strategy for the Preliminary Bioactivity Screening of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of therapeutic agents with diverse biological activities, including antibacterial,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] This guide presents a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a novel derivative, N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide. Our approach prioritizes a logical, resource-efficient cascade, beginning with in silico predictions to forecast pharmacokinetic and toxicological profiles, followed by a targeted panel of foundational in vitro assays. This document provides not only step-by-step, field-validated protocols for assessing cytotoxicity, antimicrobial, and anti-inflammatory potential but also elucidates the scientific rationale behind each experimental choice. The objective is to establish a robust, self-validating framework for generating a preliminary bioactivity profile, thereby guiding subsequent, more focused investigations in the drug discovery pipeline.
Introduction: The Rationale for Screening
N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide belongs to the sulfonamide class of compounds, which has a rich history in drug development.[1] The core benzenesulfonamide moiety is a privileged structure, capable of interacting with a variety of biological targets. The specific substitutions on this novel compound—a hydroxymethylphenyl group and an iodo group—introduce unique steric and electronic features that may confer novel biological activities. Given the therapeutic precedent of related molecules, a systematic preliminary screening is warranted to uncover its potential as a lead compound.[2]
This guide outlines a bioassay-guided approach designed to efficiently probe the primary pharmacological properties of the compound.[3][4] We will proceed through a three-tiered screening cascade:
Tier 1: In Silico ADMET Profiling: A computational first-pass to predict drug-likeness and potential liabilities.
Tier 2: Foundational Cytotoxicity Assessment: Evaluating the compound's effect on cell viability, a critical baseline for all subsequent assays.
Tier 3: Targeted Bioactivity Screens: Probing for specific, high-probability activities based on the sulfonamide scaffold, including antimicrobial and anti-inflammatory effects.
This structured workflow ensures that resources are allocated efficiently, with data from each tier informing the decisions and experimental design of the next.
Tier 1: In Silico ADMET Prediction
Rationale for a Computational First-Pass
Before committing to resource-intensive wet-lab experiments, in silico modeling provides invaluable foresight into a compound's potential pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET).[5][6] Utilizing computational tools allows for the early identification of potential liabilities, such as poor oral bioavailability or high toxicity risk, which can halt the development of a compound before significant investment is made.[7] This "Tier Zero" approach is a cornerstone of modern drug discovery, enabling the prioritization of compounds with the highest probability of success.[7]
Recommended Workflow & Tools
We recommend using a consensus approach by employing multiple open-access web servers to predict the ADMET profile from the compound's chemical structure (SMILES or SDF format).[8] Tools like SwissADME, admetSAR, and ADMETlab provide a comprehensive suite of predictive models.[9]
Caption: Workflow for in silico ADMET prediction.
Data Presentation: Predicted ADMET Profile
The predicted data should be consolidated into a summary table for clear analysis.
Parameter Category
Property
Predicted Value
Acceptable Range/Interpretation
Source Tool(s)
Physicochemical
Molecular Weight
Value
< 500 g/mol
SwissADME
LogP (Lipophilicity)
Value
< 5
SwissADME, admetSAR
Water Solubility
Descriptor
Good to Moderate
SwissADME
Pharmacokinetics
GI Absorption
High/Low
High is desirable for oral drugs
SwissADME
Blood-Brain Barrier (BBB) Permeant
Yes/No
Application-dependent
admetSAR
CYP2D6 Inhibitor
Yes/No
No is desirable to avoid DDI
SwissADME, admetSAR
Drug-Likeness
Lipinski's Rule of Five
# Violations
0-1 violations is desirable
SwissADME
Toxicity
Ames Mutagenicity
Toxic/Non-toxic
Non-toxic is essential
admetSAR
hERG Inhibition
High/Medium/Low Risk
Low risk is desirable
admetSAR
Tier 2: Foundational Cytotoxicity Assessment
Rationale for Cytotoxicity Screening
A cytotoxicity assay is the fundamental starting point for in vitro testing.[10] It determines the concentration range at which the compound affects basic cellular processes, leading to cell death or inhibition of proliferation.[11] This information is critical for two reasons:
It identifies potential anticancer activity if the compound is highly cytotoxic to cancer cell lines.[10]
It establishes a non-toxic concentration range for use in subsequent bioactivity assays, ensuring that observed effects (e.g., anti-inflammatory) are not simply a byproduct of cell death.
The MTT assay is a robust, widely used colorimetric method for this purpose.[12][13] Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[13][15]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol: MTT Assay for IC50 Determination
Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Preparation: Prepare a stock solution of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide in sterile DMSO. Perform serial two-fold dilutions in culture medium to create a range of treatment concentrations (e.g., 100 µM down to 0.78 µM). Include a vehicle control (medium with the highest percentage of DMSO used) and a no-cell blank control (medium only).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for another 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration using the formula:
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Tier 3: Targeted Bioactivity Screens
Based on the promising activities of the broader sulfonamide class, we will prioritize antimicrobial and anti-inflammatory screening.
Antimicrobial Activity: Broth Microdilution for MIC
The historical success of sulfonamides as antibacterial agents ("sulfa drugs") makes this a primary line of investigation. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[16][17][18] This assay is economical with reagents and provides a precise endpoint.[16]
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[18]
Plate Preparation: In a sterile 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells.
Compound Dilution: Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform two-fold serial dilutions across the plate by transferring 50 µL from one column to the next. This will result in a final volume of 50 µL per well with decreasing concentrations of the compound.
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]
MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[16]
Many sulfonamide derivatives exhibit anti-inflammatory properties. A widely accepted in vitro model to screen for this activity involves using macrophages (e.g., murine RAW 264.7 or human THP-1 cell lines) stimulated with lipopolysaccharide (LPS).[20] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[20][21][22] A compound's ability to inhibit the production of these mediators indicates potential anti-inflammatory activity.
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Cell Plating: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
Pre-treatment: Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours before stimulation.
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Griess Reagent Assay:
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for another 10 minutes.
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite (a stable product of NO) concentration.
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion and Path Forward
This technical guide details a systematic, multi-tiered approach for the preliminary bioactivity screening of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide. By integrating in silico predictions with foundational in vitro assays for cytotoxicity, antimicrobial, and anti-inflammatory activities, this framework provides a comprehensive and resource-conscious strategy to generate a robust preliminary dataset. The results from this screening cascade will be pivotal in decision-making: a strong cytotoxic profile may direct the compound towards an anticancer drug discovery program, while potent, non-cytotoxic anti-inflammatory or antimicrobial activity would warrant further investigation into mechanism of action and optimization through medicinal chemistry efforts. This structured approach ensures that promising compounds are identified and advanced with a clear, data-driven rationale.
References
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. [Link]
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]
Eurofins Scientific. (2024, October 24). MTT Test. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
Kumar, V., & Kumar, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]
Al-Ani, L. K. T. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Health Sciences, 7(S1), 3848-3861. [Link]
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
Le Page, S., et al. (2017). In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. Frontiers in Microbiology, 8, 315. [Link]
Savva, C., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 29(19), 4615. [Link]
Tominaga, T., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14421. [Link]
Khobjai, W., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(21), 2955. [Link]
Robertson, R. C., et al. (2015). The Anti-Inflammatory Effect of Algae-Derived Lipid Extracts on Lipopolysaccharide (LPS)-Stimulated Human THP-1 Macrophages. Marine Drugs, 13(8), 5402-5424. [Link]
Stöckli, M., et al. (2016). In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. Frontiers in Physiology, 7, 249. [Link]
Kim, K., et al. (2023). Anti-inflammatory effects of yeast-derived vacuoles on LPS-induced murine macrophage activation. Microbiology Spectrum, 11(5), e01357-23. [Link]
Hilaris. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. [Link]
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ChemistrySelect, 4(34), 10073-10081. [Link]
Shaw, T., et al. (2021). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules, 26(15), 4596. [Link]
Montalvão, S. I. G. H. M., et al. (2019). Bioassays for bioactivity screening. Research UEES. [Link]
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Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5336-5348. [Link]
Madhan, B., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 795-802. [Link]
Solubility and Stability of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide in DMSO: A Technical Guide for Preclinical Workflows
Executive Summary In preclinical drug discovery and synthetic chemistry, the integrity of stock solutions is the foundation of reproducible data. N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS: 952182-65-9)[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical drug discovery and synthetic chemistry, the integrity of stock solutions is the foundation of reproducible data. N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS: 952182-65-9)[1][2] is a structurally complex molecule featuring a polar sulfonamide core, a reactive hydroxymethyl group, and a heavy, lipophilic iodophenyl moiety.
Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such hydrophobic compounds. However, DMSO is not an inert bystander; its hygroscopic nature, freezing point (18.5°C), and solvation dynamics actively influence the thermodynamic solubility and long-term stability of the solute. This whitepaper provides a comprehensive, field-proven guide to optimizing the solubility, mitigating degradation pathways, and establishing rigorous stability protocols for this specific compound in DMSO.
Structural Analysis & Solvation Thermodynamics
To master the handling of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, one must first deconstruct its molecular architecture and understand why and how DMSO solvates it.
Molecular Architecture
Sulfonamide Core (-SO₂NH-): The N-H bond is mildly acidic and acts as a strong hydrogen-bond donor.
Hydroxymethyl Group (-CH₂OH): Located at the ortho position of the aniline ring, this group provides both H-bond donor (O-H) and acceptor capabilities. Its proximity to the sulfonamide nitrogen can lead to intramolecular hydrogen bonding, which competes with solvent interactions.
4-Iodophenyl Moiety: The heavy iodine atom significantly increases the molecule's lipophilicity and polarizability, driving hydrophobic interactions while drastically reducing aqueous solubility.
The Solvation Mechanism in DMSO
DMSO is a polar aprotic solvent with a high dielectric constant (ε = 46.7) and a strong dipole moment (3.96 D). Dissolution of the compound in DMSO is thermodynamically driven by the disruption of the compound's crystal lattice and the formation of new solute-solvent interactions. The highly polarized sulfoxide oxygen (S=O) acts as a potent hydrogen-bond acceptor, forming strong non-covalent bonds with both the sulfonamide N-H and the hydroxymethyl O-H. Simultaneously, the hydrophobic methyl groups of DMSO accommodate the bulky 4-iodophenyl ring.
Solvation dynamics between the target compound's functional groups and DMSO.
Solubility Profiling in DMSO
When preparing stock solutions, distinguishing between kinetic solubility (the amount of solute that dissolves upon initial mixing) and thermodynamic solubility (the equilibrium concentration of the solute in the solvent) is critical. Relying solely on kinetic solubility often leads to supersaturated solutions that precipitate unpredictably upon storage or minor temperature fluctuations.
Given the molecular weight (389.21 g/mol ) and the presence of strong H-bond donors, the compound exhibits excellent solubility in neat, anhydrous DMSO.
Requires precise micro-analytical weighing for mM stocks.
Target Stock Concentration
10 mM to 50 mM
Ideal range for high-throughput screening (HTS) workflows.
Max Thermodynamic Solubility
>100 mM (Estimated)
High capacity in DMSO; risk of precipitation is low if kept anhydrous.
Aqueous Dilution Limit
<1% DMSO final concentration
Rapid precipitation occurs if diluted directly into aqueous buffers without step-down.
Stability Dynamics & Degradation Pathways
While DMSO is an excellent solvent, it introduces specific stability challenges. The compound is subject to three primary degradation vectors when stored in DMSO:
Oxidative Degradation: The primary alcohol of the hydroxymethyl group (-CH₂OH) is susceptible to oxidation, potentially converting to a benzaldehyde derivative. This is accelerated by dissolved oxygen in the DMSO and trace metal impurities.
Photolytic Cleavage: The carbon-iodine (C-I) bond is notoriously photolabile. Exposure to ambient laboratory UV/visible light can induce homolytic cleavage, generating highly reactive aryl radicals and leading to deiodination.
Cryoconcentration via Freeze-Thaw Cycles: DMSO freezes at 18.5°C. Repeated freezing and thawing causes the solvent to crystallize pure DMSO first, pushing the solute into highly concentrated microscopic pockets (cryoconcentration). This can force the compound out of solution, forming micro-crystals that do not readily redissolve upon thawing, fundamentally altering the stock concentration[3][4].
Table 2: 90-Day Accelerated Stability Matrix in DMSO
Storage Condition
Light Exposure
Freeze-Thaw Cycles
Expected Purity (Day 90)
Primary Degradation Risk
-20°C (Aliquoted)
Dark (Amber Vials)
0 (Single-use)
>99.0%
Negligible
+4°C (Liquid/Solid)
Dark
Multiple
~95.0%
Cryoconcentration / Precipitation
+25°C (Room Temp)
Ambient Lab Light
0
<85.0%
Photolytic C-I cleavage; Oxidation
+40°C (Accelerated)
Dark
0
~90.0%
Trace hydrolysis (if water >0.1%)
(Note: Stability testing parameters align with principles outlined in ICH Q1A(R2) guidelines for pharmaceutical stability.)
Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.
Protocol 1: Preparation of High-Fidelity 10 mM DMSO Stock Solutions
The causality behind this protocol is the absolute exclusion of water, oxygen, and light to prevent the degradation pathways outlined in Section 4.
Equilibration: Allow the lyophilized powder of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Prevents atmospheric condensation on the cold powder.
Weighing: Accurately weigh 3.89 mg of the compound into a pre-tared, static-free amber glass vial. Reason: Amber glass blocks UV light, protecting the C-I bond.
Solvent Addition: Add exactly 1.00 mL of Anhydrous DMSO (Water content ≤0.005%, packaged under argon).
Dissolution: Vortex gently for 60 seconds. Do not use ultrasonic baths unless necessary, as localized heating can accelerate degradation.
Deoxygenation: Purge the headspace of the vial with a gentle stream of Argon gas for 15 seconds. Reason: Displaces oxygen, preventing oxidation of the hydroxymethyl group.
Aliquoting: Immediately divide the solution into 20 µL single-use aliquots in tightly sealed, argon-purged amber microcentrifuge tubes.
Storage: Store immediately at -20°C or -80°C. Reason: Single-use aliquots completely eliminate freeze-thaw degradation[3][4].
Protocol 2: Accelerated Stability Assessment via LC-MS
This protocol validates the integrity of the stock solution over time.
Sampling: At days 0, 7, 14, 30, and 90, retrieve three single-use aliquots from -20°C storage. Thaw passively at room temperature in the dark.
Quenching & Dilution: Dilute 5 µL of the DMSO stock into 995 µL of Quench Buffer (50% Acetonitrile / 50% Water + 0.1% Formic Acid) containing a known concentration of an internal standard (e.g., a deuterated sulfonamide analogue). Reason: The internal standard corrects for any matrix effects caused by the DMSO during ionization[4].
Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
Detection: Monitor via UV at 254 nm (for general purity) and Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode (monitoring the [M-H]⁻ ion at m/z 388).
Analysis: Calculate the peak area ratio of the target compound to the internal standard. A decrease of >2% indicates significant degradation.
Step-by-step workflow for the preparation and preservation of high-fidelity DMSO stock solutions.
Conclusion & Best Practices
N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is highly soluble in DMSO due to favorable hydrogen bonding and lipophilic interactions. However, its chemical architecture makes it vulnerable to photolytic deiodination and oxidative degradation if handled improperly.
Core Takeaways for the Bench Scientist:
Never store this compound in clear glass; amber vials are mandatory.
Never subject DMSO stock solutions to repeated freeze-thaw cycles. The physical stress of cryoconcentration will destroy the quantitative accuracy of your stock.
Always use anhydrous, argon-purged DMSO to prevent water-induced precipitation upon downstream aqueous dilution.
By adhering to the strict aliquoting and environmental control protocols outlined in this guide, researchers can ensure the long-term viability and absolute concentration accuracy of their compound libraries.
References
NextSDS Chemical Database. "N-[2-(HYDROXYMETHYL)PHENYL]-4-IODOBENZENESULFONAMIDE — Chemical Substance Information." (CAS: 952182-65-9). 1
UvA-DARE (Digital Academic Repository). "Curcumin use by patients and healthy individuals: A critical examination of different formulations and their pharmacokinetics." (Details on DMSO freeze-thaw stability dynamics). 3
National Center for Biotechnology Information (PMC). "A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces." (Methodology for assessing DMSO stock solution stability and freeze-thaw cycles). 4
Benchchem. "ICH Guidelines: Stability testing (Q1A–Q1E)." Link
Application Note: N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide as a Versatile Bifunctional Scaffold in Chemical Biology
Document Type: Technical Application Note & Methodological Protocols Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Introduction & Structural Rationale In modern chemical bio...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Methodological Protocols
Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals
Introduction & Structural Rationale
In modern chemical biology, the design of target-specific probes, radioligands, and Targeted Protein Degradation (TPD) chimeras (e.g., PROTACs) relies heavily on privileged, highly functionalizable molecular scaffolds. N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS 952182-65-9) represents an ideal bifunctional hub for such applications.
The structural logic of this molecule is divided into three functional domains:
The Sulfonamide Core: Sulfonamides are privileged pharmacophores in drug discovery, known for their metabolic stability, predictable hydrogen-bonding networks, and broad target engagement profiles (e.g., carbonic anhydrases, proteases, and kinases)[1].
The 4-Iodo Handle: Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and serve as optimal precursors for isotopic exchange to generate
125
I-radioligands[2].
The Hydroxymethyl Handle: The primary alcohol on the aniline ring provides a bioorthogonal anchor for etherification, esterification, or oxidation to an aldehyde, enabling the seamless attachment of PEG linkers without disrupting the primary pharmacophore binding site.
Fig 1. Bifunctional structural logic of the sulfonamide scaffold for chemical biology applications.
Quantitative Data Summary
The following table synthesizes the expected experimental efficiencies when functionalizing this scaffold based on established organometallic and radiochemical literature standards[2][3].
Table 1: Comparative Efficiency of Functionalization Strategies
Modification Strategy
Catalyst / Key Reagents
Reaction Time
Expected Yield / RCY
Primary Application
Sonogashira Coupling
Pd(PPh
3
)
4
, CuI, Et
3
N
4 – 6 hours
75 – 90% (Chemical)
Fluorescent Probes
Isotopic Exchange
TBAB,[
125
I]NaI, 160°C
10 – 15 min
70 – 92% (RCY*)
SPECT / Radioligands
Stannylation
Pd(PPh
3
)
4
, (SnMe
3
)
2
12 hours
>85% (Chemical)
Precursor Synthesis
Linker Etherification
NaH, PEG-Halide, DMF
2 – 4 hours
60 – 80% (Chemical)
PROTAC Synthesis
*RCY = Radiochemical Yield. Assumes optimization of carrier-added or non-carrier-added conditions.
Protocol I: Synthesis of Fluorescent Probes via Sonogashira Coupling
Rationale & Causality:
To visualize target engagement in live cells, the 4-iodo group can be conjugated to an alkyne-functionalized fluorophore (e.g., ethynyl-BODIPY or ethynyl-coumarin) via Sonogashira coupling[3]. The use of Copper(I) Iodide (CuI) is critical as it forms a highly reactive copper acetylide intermediate, which subsequently undergoes transmetalation with the Palladium cycle. Strict anaerobic conditions must be maintained; oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling), which depletes the valuable fluorophore and complicates downstream HPLC purification.
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk flask, dissolve N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (1.0 equiv) and the alkyne-fluorophore (1.2 equiv) in anhydrous DMF. Add triethylamine (Et
3
N) as both a base and co-solvent (3:1 DMF:Et
3
N ratio).
Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
Catalyst Addition: Under a positive flow of argon, add Pd(PPh
3
)
4
(5 mol%) and CuI (10 mol%). The solution will typically darken, indicating the initiation of the catalytic cycle.
Reaction: Stir the mixture at 60°C for 4–6 hours.
Self-Validation Check: Monitor via LC-MS and TLC. The reaction is self-validating when viewed under a 365 nm UV lamp; the appearance of a new, highly fluorescent spot with a distinct
Rf
value confirms successful conjugation.
Purification: Quench with saturated aqueous NH
4
Cl, extract with EtOAc, and purify the organic layer via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure probe.
Protocol II: Radioligand Synthesis via Isotopic Exchange (
125
I)
Rationale & Causality:
For highly sensitive receptor binding assays or preclinical SPECT imaging, the compound must be radiolabeled. Direct isotopic exchange (
127
I for
125
I) is the most efficient method, avoiding complex multi-step radioactive syntheses[4]. The primary thermodynamic barrier is the high activation energy of nucleophilic aromatic substitution on an unactivated ring. To overcome this, Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst. TBAB increases the solubility and nucleophilicity of the [
125
I]iodide anion in organic solvents, driving the exchange at elevated temperatures.
Fig 2. Self-validating workflow for the synthesis of 125I-radioligands via isotopic exchange.
Step-by-Step Methodology
Reaction Assembly: In a specialized lead-shielded micro-vial, add 150 µL of the scaffold precursor (1.88 mM in DMF) and 50 µL of TBAB (3.0 mM in DMF).
Activity Addition: Carefully add 20 µL of [
125
I]NaI (approx. 1–5 mCi, depending on required specific activity) behind appropriate shielding.
Thermal Exchange: Seal the vial and heat at 160°C in a heating block for exactly 10 minutes. Prolonged heating may lead to thermal degradation of the hydroxymethyl group.
Quenching: Cool the vial rapidly in an ice bath to arrest the exchange reaction.
Self-Validating Purification: Inject the crude mixture onto a semi-preparative RP-HPLC equipped with an in-line radiometric detector and a UV detector.
Validation Metric: The radioactive peak must perfectly co-elute with a cold (non-radioactive) standard injected simultaneously. Collect the fraction corresponding to the radioactive peak to achieve >95% radiochemical purity.
Protocol III: Linker Attachment for PROTAC Development
Rationale & Causality:
To convert this scaffold into a Targeted Protein Degradation (TPD) chimera, the target-binding sulfonamide must be connected to an E3 ligase ligand (e.g., thalidomide or VHL ligand) via a flexible linker. The primary alcohol of the 2-(hydroxymethyl)phenyl group is the ideal vector. By using a mild base (e.g., NaH or Cs
2
CO
3
), the alcohol is deprotonated to form a nucleophilic alkoxide, which readily undergoes an S
N
2 reaction with a halogenated PEG linker.
Step-by-Step Methodology
Activation: Dissolve the scaffold in anhydrous THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, ensuring complete alkoxide formation.
Alkylation: Dropwise, add a solution of the desired electrophilic linker (e.g., Iodo-PEG3-Azide, 1.1 equiv).
Heating: Warm the reaction to room temperature and stir for 4 hours.
Workup: Quench carefully with cold water. Extract with Dichloromethane (DCM), dry over Na
2
SO
4
, and concentrate under reduced pressure.
Downstream Application: The resulting azide-terminated intermediate can now be subjected to a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" reaction) with an alkyne-functionalized E3 ligase ligand to yield the final PROTAC.
References
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. National Center for Biotechnology Information (PubMed).
URL:[Link]
Modern Synthetic Avenues for the Preparation of Functional Fluorophores. National Center for Biotechnology Information (PMC).
URL:[Link]
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Center for Biotechnology Information (PMC).
URL:[Link]
Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry (ACS Publications).
URL:[Link]
Radioiodination of 3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine via isotopic exchange reaction. International Nuclear Information System (IAEA).
URL:[Link]
Preclinical In Vivo Evaluation of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide: Experimental Design for Targeting Wnt/β-Catenin and Tubulin Dynamics
Introduction & Mechanistic Rationale N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS 952182-65-9) belongs to the privileged class of N-aryl benzenesulfonamides. While primary sulfonamides are classically known...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS 952182-65-9) belongs to the privileged class of N-aryl benzenesulfonamides. While primary sulfonamides are classically known as carbonic anhydrase inhibitors, secondary N-aryl sulfonamides have emerged as potent dual-action anticancer agents. They function by inhibiting tubulin polymerization at the colchicine-binding site and suppressing the Wnt/β-catenin signaling pathway .
As a Senior Application Scientist, it is critical to understand the causality behind this compound's structural design before initiating in vivo studies:
4-Iodo Substitution: The heavy halogen on the benzenesulfonyl ring enhances lipophilicity and metabolic stability, significantly increasing the target residence time and plasma half-life in vivo.
2-(Hydroxymethyl)phenyl Moiety: The ortho-hydroxymethyl group provides a critical hydrogen bond donor/acceptor pair. This interaction is essential for anchoring the molecule within the hydrophobic pocket of tubulin and for disrupting the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf-4), thereby downregulating downstream oncogenes like c-Myc1.
Because colorectal cancers (CRCs) are frequently driven by aberrant Wnt/β-catenin signaling (often via APC mutations) and rely on rapid cytoskeletal dynamics for proliferation, this dual mechanism offers a synergistic therapeutic vulnerability 2.
Mechanism of Action Visualization
Dual-pathway mechanism: Tubulin disruption and Wnt/β-catenin suppression leading to apoptosis.
Formulation Strategy for In Vivo Dosing
N-aryl benzenesulfonamides are highly hydrophobic, presenting a challenge for systemic delivery. To ensure a self-validating and reproducible pharmacokinetic profile, the compound must be formulated as a true solution rather than a suspension.
Formulation Causality: DMSO serves as the primary solubilizer to break the crystalline lattice. PEG300 acts as a cosolvent to prevent precipitation. Tween-80 is a non-ionic surfactant that creates micelles, ensuring the compound remains in solution upon dilution in the aqueous environment of the bloodstream. Saline is added last, dropwise under continuous vortexing, to adjust the osmolarity for intravenous (IV) or per os (PO) administration.
Experimental Workflows & Protocols
Three-phase self-validating in vivo experimental workflow for preclinical evaluation.
Protocol 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
Before initiating efficacy studies, the bioavailability and tolerability must be established to differentiate between therapeutic efficacy and systemic toxicity.
Animal Model: 6-8 week old female CD-1 mice (n=3 per time point).
Dosing: Administer the compound IV at 10 mg/kg and PO at 50 mg/kg.
Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
Processing: Centrifuge at 3,000 x g for 10 min at 4°C to isolate plasma. Extract the compound using protein precipitation (3 volumes of acetonitrile containing an internal standard).
Analysis: Quantify via LC-MS/MS. Calculate
Cmax
,
Tmax
,
AUC0−t
, and oral bioavailability (
F%
).
MTD Determination: In a separate cohort, administer escalating PO doses (50, 100, 200 mg/kg/day) for 7 days. Monitor for >15% body weight loss or behavioral signs of neurotoxicity.
Protocol 2: In Vivo Efficacy in HCT116 Xenograft Model
The HCT116 human colorectal carcinoma cell line is selected because it harbors a heterozygous stabilizing mutation in β-catenin (deletion of Ser45), making it an ideal, highly sensitive model for Wnt pathway inhibitors 3.
Cell Preparation: Harvest HCT116 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free McCoy's 5A medium and Matrigel to enhance tumor take-rate.
Implantation: Inject
5×106
cells (
100μL
) subcutaneously into the right flank of female athymic nude mice (nu/nu).
Randomization: Once tumors reach an average volume of
100−150 mm3
(approximately day 10 post-injection), randomize mice into three groups (n=8/group): Vehicle, 25 mg/kg, and 50 mg/kg PO daily.
Monitoring: Measure tumors twice weekly using digital calipers. Calculate volume using the formula:
V=(Length×Width2)/2
. Monitor body weight twice weekly to ensure the therapeutic dose remains below the MTD.
Endpoint: Euthanize mice on Day 21 or when tumor volume exceeds
1,500 mm3
.
To prove that the observed efficacy is due to the hypothesized mechanism, tumors must be analyzed for target engagement.
Tissue Harvest: Euthanize 3 mice per group 4 hours after the final dose (approximating expected
Tmax
). Snap-freeze half of the tumor in liquid nitrogen for Western Blotting; fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).
Western Blotting: Lyse tissue in RIPA buffer. Probe for c-Myc (to confirm Wnt pathway suppression) and Cleaved Caspase-3 (to confirm apoptosis).
Immunohistochemistry: Section paraffin-embedded tumors (5 µm). Stain for Ki-67 (proliferation index) and β-catenin (to observe the loss of nuclear accumulation).
Immunofluorescence: Stain for α-tubulin to visualize the disruption of the microtubule network and aberrant mitotic spindle formation.
Table 2: Pharmacodynamic Biomarker Readouts (Vehicle vs. 50 mg/kg Treatment)
Biomarker
Assay Type
Vehicle Group
50 mg/kg Group
Mechanistic Implication
Nuclear β-Catenin
IHC
+++ (Strong)
+ (Weak)
Disruption of Wnt signaling complex.
c-Myc Expression
Western Blot
100% (Baseline)
< 30%
Downstream transcriptional suppression.
Microtubule Density
Immunofluorescence
Intact Spindles
Fragmented
Tubulin polymerization inhibition.
Ki-67
IHC
85% Positive
20% Positive
Severe reduction in tumor proliferation.
| Cleaved Caspase-3 | Western Blot | Undetectable | +++ (Strong) | Induction of tumor cell apoptosis. |
References
Potent Synergistic Effect on c-Myc Driven Colorectal Cancers Using a Novel Indole-Substituted Quinoline with a Plk1 Inhibitor. PMC / NIH.
Sulfonamide Inhibitors of β‐Catenin Signaling as Anticancer Agents with Different Output on c‐MYC.
Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. PMC / NIH.
Application Note: N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide as a Versatile Bifunctional Scaffold for Molecular Probe Development
Introduction & Mechanistic Rationale In the rapidly evolving field of chemical biology, the design of target-specific molecular probes requires versatile chemical scaffolds that can be functionalized without disrupting t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the rapidly evolving field of chemical biology, the design of target-specific molecular probes requires versatile chemical scaffolds that can be functionalized without disrupting their pharmacophoric properties. N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS: 952182-65-9) has emerged as a highly valuable bifunctional precursor. Sulfonamides are privileged structures in drug discovery, frequently utilized for targeting diverse protein classes, including metabolic enzymes, membrane receptors, and intracellular signaling nodes[1].
This specific compound features two distinct, orthogonal functional handles that make it an ideal molecular probe precursor:
The 4-Iodoaryl Moiety : Serves as a prime candidate for late-stage transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling)[2] or high-specific-activity radioiodination via isotopic exchange[3].
The 2-Hydroxymethyl Handle : Provides a nucleophilic center that can be readily activated into an electrophilic warhead (e.g., via tosylation) for the attachment of polyethylene glycol (PEG) linkers, fluorophores, or targeted protein degradation (PROTAC) ligands.
By exploiting these orthogonal handles, researchers can generate a comprehensive library of imaging agents, radioligands, and affinity matrices from a single, stable precursor.
Quantitative Data & Physicochemical Properties
To ensure predictable behavior during in vitro and in cellulo assays, the physicochemical properties of the scaffold must be carefully considered. Table 1 summarizes the core properties, while Table 2 outlines the expected yields and validation metrics for its derivatization.
Table 1: Physicochemical Properties of the Scaffold
Property
Value
Rationale / Implication for Probe Design
Molecular Formula
C₁₃H₁₂INO₃S
-
Molecular Weight
389.21 g/mol
Ideal low-MW precursor, allowing linker/fluorophore addition without exceeding Lipinski's limits for cellular permeability.
Orthogonal Handles
4-Iodo, 2-Hydroxymethyl
Enables chemoselective, sequential functionalization without requiring complex protecting group strategies.
LogP (Estimated)
~2.8
Optimal lipophilicity for passive membrane permeability in live-cell target engagement assays.
Table 2: Reaction Parameters for Scaffold Derivatization
Derivatization Route
Catalyst / Reagents
Typical Yield
Primary Validation Method
Sonogashira Coupling
Pd(OAc)₂, ADHP ligand, H₂O/MeCN
75–85%
LC-MS (Mass shift of alkyne addition)
Radioiodination
Na[¹²⁵I], (NH₄)₂SO₄, 150°C
>70% (RCY)
Radio-TLC / Radio-HPLC
Tosylation (Activation)
TsCl, Et₃N, DMAP, DCM
85–95%
¹H-NMR (Appearance of tosyl methyl peak)
Experimental Workflows & Visualizations
The following diagram illustrates the divergent synthetic pathways available when utilizing this bifunctional scaffold.
Fig 1: Orthogonal derivatization workflow of the bifunctional sulfonamide scaffold.
Step-by-Step Experimental Protocols
Protocol A: Late-Stage Fluorophore Conjugation via Copper-Free Sonogashira Coupling
Causality & Rationale: Traditional Sonogashira couplings utilize copper co-catalysts, which can trigger unwanted Glaser homocoupling of the alkyne-fluorophore, depleting expensive reagents. By employing a copper-free system with water-soluble ligands like 2-amino-4,6-dihydroxypyrimidine (ADHP), we suppress homocoupling and ensure the resulting probe is free of cytotoxic copper trace impurities—a critical requirement for downstream live-cell imaging[2].
Step-by-Step Method:
Preparation: In a strictly anaerobic glovebox, dissolve the scaffold (1.0 eq, 50 µmol) and the terminal alkyne-fluorophore (1.2 eq) in anhydrous, degassed MeCN (1.0 mL).
Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and ADHP ligand (10 mol%) to the solution.
Base Addition: Inject degassed triethylamine (3.0 eq) dropwise to initiate the catalytic cycle.
Reaction: Stir the mixture at 45°C for 4–6 hours under an argon atmosphere.
Validation Checkpoint (Self-Validating System): Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. The complete disappearance of the parent mass (m/z 389.2) and the appearance of the expected product mass confirms reaction completion.
Purification: Filter through a short pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC (MeCN/H₂O gradient).
Protocol B: Radioiodination via Isotopic Exchange (¹²⁵I)
Causality & Rationale: Direct electrophilic radioiodination of unactivated aromatic rings often yields complex isomeric mixtures. Isotopic exchange of the existing 4-iodo group with Na[¹²⁵I] guarantees 100% regioselectivity[3]. The addition of ammonium sulfate provides a mildly acidic, oxidizing microenvironment during the thermal melt, which facilitates the iodine-iodine exchange mechanism without degrading the primary sulfonamide linkage[4],[5].
Step-by-Step Method:
Preparation: In a specialized radiochemistry fume hood, combine the scaffold (1 mg) and (NH₄)₂SO₄ (5 mg) in a 1.5 mL conical glass vial.
Tracer Addition: Add 1–5 mCi of carrier-free Na[¹²⁵I] (in 0.1 M NaOH, max volume 10 µL) to the vial.
Solvent Evaporation: Gently evaporate the solvent to dryness under a slow stream of nitrogen at 50°C.
Thermal Melt: Seal the vial and heat at 150°C for 45 minutes to induce the solid-phase isotopic exchange.
Validation Checkpoint (Self-Validating System): Cool the vial, reconstitute in 100 µL of EtOH, and spot 1 µL on a silica gel TLC plate. Develop in EtOAc/Hexane (1:1). A shift of radioactivity from the baseline (free ¹²⁵I) to the solvent front (product) on the radio-TLC scanner confirms successful isotopic exchange.
Purification: Isolate the radioligand via semi-preparative HPLC to separate it from unreacted free iodide.
Protocol C: Linker Attachment via Hydroxymethyl Activation
Causality & Rationale: The primary alcohol (-CH₂OH) is a poor leaving group for nucleophilic substitution. By converting it to a tosylate (-OTs) using p-Toluenesulfonyl chloride (TsCl), we create a highly reactive electrophilic center. This allows for rapid Sₙ2 displacement by amine-terminated PEG linkers under mild conditions, preserving the integrity of the sulfonamide core.
Step-by-Step Method:
Preparation: Dissolve the scaffold (1.0 eq, 100 µmol) in anhydrous dichloromethane (DCM, 2.0 mL) and cool to 0°C.
Reagent Addition: Add triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
Activation: Slowly add TsCl (1.2 eq) dissolved in 0.5 mL DCM dropwise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Validation Checkpoint (Self-Validating System): Monitor the tosylation via ¹H-NMR of a crude aliquot. The complete disappearance of the benzylic hydroxyl proton and the emergence of a sharp singlet at ~2.4 ppm (tosyl methyl group) confirms 100% conversion.
Displacement: Add the desired amine-terminated PEG linker (1.5 eq) directly to the activated mixture and stir overnight to generate the affinity matrix precursor.
Intracellular Target Engagement Workflow
Once the scaffold is derivatized into a functional probe, it can be utilized in live-cell assays to identify or validate intracellular targets. The workflow below standardizes this process.
Fig 2: Standardized workflow for intracellular target engagement and validation.
Technical Support Center: Optimizing N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide Concentration for Cell Assays
Target Audience: Researchers, scientists, and drug development professionals. Compound Profile: N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS: 952182-65-9) is a synthetic small molecule.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Compound Profile: N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (CAS: 952182-65-9) is a synthetic small molecule. Like many sulfonamide derivatives featuring bulky, hydrophobic halogenated aromatic rings, it presents specific challenges in in vitro assays, primarily concerning aqueous solubility, solvent toxicity, and assay reproducibility.
Part 1: Troubleshooting Guide & FAQs
Q1: How do I resolve precipitation of the compound upon addition to cell culture media?
The Causality: N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is highly lipophilic. When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into aqueous cell culture media, the rapid diffusion of DMSO into the water leaves the hydrophobic compound locally supersaturated. This "solvent shock" induces rapid nucleation and precipitation, rendering the drug biologically unavailable and artificially inflating your IC50 values.
The Solution: Utilize an intermediate dilution strategy. Instead of direct addition, first dilute your 100% DMSO stock into an intermediate plate containing 10% DMSO in PBS or serum-free media. Then, transfer from this intermediate plate to your final cell culture plate. This stepwise reduction in solvent concentration prevents local supersaturation.
Q2: What is the optimal concentration range for determining the IC50 without inducing non-specific cytotoxicity?
The Causality: High concentrations of small molecules can cause off-target lipid bilayer disruption, while high concentrations of the vehicle (DMSO) induce cellular stress, apoptosis, and altered membrane permeability.
The Solution: We recommend a 9-point dose-response curve starting at a top concentration of 10 µM, utilizing 3-fold serial dilutions [1]. Crucially, the final DMSO concentration must be normalized across all wells and strictly maintained below 0.5% to 1.0% (v/v) to prevent solvent-induced toxicity from confounding your viability data [2]. A vehicle-only control (matching the exact final DMSO concentration) is mandatory to self-validate the assay and establish your 100% viability baseline.
Q3: Why am I seeing high variability in my functional assay readouts (e.g., CellTiter-Glo)?
The Causality: High variability (large standard deviations between technical replicates) usually stems from three sources: edge effects (evaporation in the outer wells of a 96-well plate), uneven cell seeding, or compound sequestration. Sulfonamides can bind non-specifically to bovine serum albumin (BSA) in fetal bovine serum (FBS) [3].
The Solution:
Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with 200 µL of sterile PBS and only use the inner 60 wells for the assay.
Serum Binding: If variability persists, perform the assay in reduced-serum media (e.g., 1% or 2% FBS) to minimize compound sequestration by serum proteins, ensuring the free-drug concentration remains consistent across replicates.
Part 2: Experimental Protocol: 9-Point Dose-Response Viability Assay
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for determining the IC50 of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide using a luminescent ATP-based assay [1].
Phase 1: Cell Seeding
Harvest cells in the logarithmic growth phase.
Seed 5,000 cells/well in 90 µL of complete culture media into the inner 60 wells of an opaque-walled 96-well plate.
Add 200 µL of sterile PBS to the outer edge wells.
Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment and recovery.
Phase 2: Compound Preparation & Treatment
Master Stock: Prepare a 10 mM stock solution of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide in 100% anhydrous DMSO. Vortex and sonicate for 2 minutes to ensure complete dissolution [2].
Serial Dilution (Plate A - 100% DMSO): Create a 9-point, 3-fold serial dilution in 100% DMSO. Well 1 will be 2 mM (to achieve a 10 µM final concentration). Well 10 is DMSO only (Vehicle Control).
Intermediate Dilution (Plate B - 10% DMSO): Transfer 10 µL from Plate A into 90 µL of serum-free media in Plate B. Mix thoroughly by pipetting. The compound is now at 10x the final concentration in 10% DMSO.
Dosing: Transfer 10 µL from Plate B into the 90 µL of media in the cell plate. The final volume is 100 µL, the top concentration is 10 µM, and the final DMSO concentration is uniformly 1% across all wells. (Note: If your specific cell line is highly sensitive to DMSO, adjust the intermediate dilution to achieve a final DMSO concentration of 0.5%) [2].
Incubate for 48 to 72 hours at 37°C, 5% CO2.
Phase 3: Viability Measurement
Equilibrate the 96-well plate and the viability reagent to room temperature for 30 minutes.
Add 100 µL of reagent to each well.
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal [1].
Measure luminescence using a microplate reader. Calculate viability relative to the vehicle control.
Prevents off-target lipid bilayer disruption and non-specific toxicity.
Final DMSO Tolerance
≤ 0.5% - 1.0% (v/v)
Exceeding 1% induces cellular stress and apoptosis, confounding viability data [2].
Stock Solvent
100% Anhydrous DMSO
Ensures complete solubilization of the hydrophobic iodobenzene moiety.
Serum Concentration
2% - 5% FBS (Reduced)
Sulfonamides exhibit high protein binding; reducing serum increases free-drug availability [3].
Incubation Time
48 - 72 Hours
Allows sufficient time for compound-target engagement and subsequent phenotypic changes [1].
Part 4: Mandatory Visualization
Workflow for compound dilution and cell viability assay preparation.
Part 5: References
BenchChem. "Application Notes and Protocols for Determining the IC50 of LY2409881 using Cell Viability Assays." Available at:
BenchChem. "WRN inhibitor 15 - Troubleshooting Guide." Available at:
RSC Advances. "Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels." RSC Publishing. Available at:
Optimization
Improving the yield of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide synthesis
Technical Support Center: Optimizing the Synthesis of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help re...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing the Synthesis of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemoselective challenges encountered when synthesizing N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide.
This document bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols and empirical data to ensure high-yield, reproducible results.
Part 1: Mechanistic Principles & Chemoselectivity
The synthesis of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide relies on the coupling of 2-aminobenzyl alcohol with 4-iodobenzenesulfonyl chloride. The primary synthetic hurdle is chemoselectivity .
2-Aminobenzyl alcohol is a bifunctional substrate containing both an aniline-type primary amine and a primary aliphatic alcohol[1]. While the nitrogen atom is kinetically more nucleophilic (softer and more polarizable) than the oxygen atom, the highly electrophilic nature of the sulfonyl chloride often leads to competing O-sulfonylation or di-sulfonylation events if the reaction environment is not strictly controlled.
The choice of base dictates the reaction pathway. Strong, homogeneous organic bases (e.g., Triethylamine, DMAP) can activate the hydroxyl group by forming a highly reactive alkoxide or by generating a sulfonylammonium intermediate that indiscriminately attacks both nucleophilic centers[2]. Conversely, employing a mild, biphasic inorganic base system (such as aqueous NaHCO₃ in dichloromethane) tightly regulates the pH. This prevents hydroxyl deprotonation, strictly restricting the sulfonylation to the amine[3].
Reaction pathway demonstrating the effect of base selection on chemoselective N-sulfonylation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my reaction yielding a mixture of N-sulfonylated and O-sulfonylated products?A: This is a classic symptom of over-basification. If you are using pyridine or triethylamine as both the solvent and the base, the local pH is high enough to partially deprotonate the benzylic alcohol. Switch to a Schotten-Baumann biphasic system (CH₂Cl₂ / aqueous NaHCO₃). The bicarbonate is basic enough to neutralize the HCl byproduct but too weak to deprotonate the alcohol, preserving chemoselectivity[3].
Q2: My 4-iodobenzenesulfonyl chloride seems to be degrading before the reaction completes. How do I prevent this?A: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into 4-iodobenzenesulfonic acid, which is unreactive. This usually happens if the reaction temperature in a biphasic system exceeds 10°C. Keep the reaction strictly between 0–5°C during the addition phase. Furthermore, always verify the integrity of your sulfonyl chloride via melting point or NMR before use; it should be stored in a desiccator.
Q3: Can I use a solvent-free approach to improve atom economy?A: Yes. Recent methodologies have demonstrated that the sulfonylation of anilines can be achieved under solvent-free conditions. By grinding the reagents together at room temperature with a catalytic amount of ZnO (1 mol%), you can facilitate the reaction while maintaining high chemoselectivity for the amine over the alcohol, completely bypassing the need for hazardous halogenated solvents[3].
Q4: The starting material (2-aminobenzyl alcohol) has poor solubility in cold DCM. Should I add a co-solvent?A: Do not add polar aprotic solvents like DMF or DMSO, as they will accelerate the hydrolysis of the sulfonyl chloride. Instead, allow the 2-aminobenzyl alcohol to remain as a fine suspension. As the amine reacts, it will dissolve into the organic layer. The reaction is self-validating: the clearing of the suspension serves as a visual indicator of reaction progress.
Part 3: Quantitative Data & Base Selection
The following table summarizes the causal relationship between base selection, reaction conditions, and the resulting chemoselectivity. Use this data to benchmark your own yields.
Base / Catalyst
Solvent System
Temp (°C)
N-Sulfonylation Yield (%)
O-Sulfonylation / Di-addition (%)
Pyridine
CH₂Cl₂
25
65
25
Triethylamine (Et₃N)
CH₂Cl₂
25
70
20
NaHCO₃ (aq)
CH₂Cl₂ / H₂O
0 - 5
> 90
< 5
ZnO (1 mol%)
Solvent-free
25
88
< 2
Part 4: Validated Experimental Protocol
This protocol utilizes the biphasic Schotten-Baumann approach to guarantee chemoselectivity. It is designed as a self-validating system: the physical state of the reaction mixture provides real-time feedback on its success.
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask, suspend 2-aminobenzyl alcohol (10.0 mmol) in 30 mL of anhydrous dichloromethane (CH₂Cl₂).
Base Addition: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously to ensure maximum surface area between the two phases.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C.
Reagent Addition: Weigh out 4-iodobenzenesulfonyl chloride (10.5 mmol, 1.05 eq). Add it portion-wise over 15 minutes to the vigorously stirring biphasic mixture. Causality Note: Portion-wise addition prevents thermal spikes that drive the hydrolysis of the sulfonyl chloride.
Reaction Monitoring: Remove the ice bath after 30 minutes and let the reaction warm to room temperature. Validation Checkpoint: The initial suspension of 2-aminobenzyl alcohol will gradually clear as the highly soluble sulfonamide product forms in the organic layer. Monitor via TLC (Hexanes:EtOAc 7:3).
Workup & Extraction: Once the starting material is consumed (typically 2-4 hours), transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 20 mL of CH₂Cl₂.
Purification: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide.
Step-by-step experimental workflow for the biphasic synthesis of the target sulfonamide.
Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base
Source: Organic Chemistry Portal / Synthesis
URL:[Link]
N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide degradation and storage conditions
Welcome to the technical support center for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide?
A1: Based on its chemical structure, N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is susceptible to three main degradation pathways:
Hydrolysis of the Sulfonamide Bond: The sulfonamide group can undergo hydrolysis, particularly under acidic or basic conditions. This cleavage results in the formation of 4-iodobenzenesulfonic acid and 2-aminobenzyl alcohol. The rate of hydrolysis is influenced by pH, with faster degradation observed at lower pH values.[1][2]
Photodegradation of the Iodinated Aromatic Ring: The carbon-iodine bond is known to be sensitive to light, especially UV radiation.[3][4] Exposure to light can lead to homolytic cleavage of this bond, resulting in de-iodination and the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Oxidation of the Hydroxymethyl Group: The primary alcohol (hydroxymethyl group) on the phenyl ring is susceptible to oxidation.[5] This can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. This process can be accelerated by the presence of oxidizing agents, heat, and light.
Q2: What are the recommended long-term storage conditions for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide?
A2: To ensure the long-term stability of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, we recommend the following storage conditions:
Parameter
Recommendation
Rationale
Temperature
-20°C
Reduces the rate of all potential degradation reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes oxidation of the hydroxymethyl group and other sensitive moieties.[6]
Light
Amber vial or protected from light
Prevents photodegradation of the iodinated aromatic ring.[6]
Moisture
Tightly sealed container with desiccant
Minimizes the risk of hydrolysis of the sulfonamide bond.
For routine laboratory use, storing smaller aliquots is advisable to avoid repeated freeze-thaw cycles and prolonged exposure to ambient conditions.
Q3: How can I prepare solutions of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide for my experiments?
A3: Due to the potential for hydrolysis, it is crucial to use anhydrous solvents and prepare solutions fresh for each experiment. If aqueous buffers are required, they should be de-gassed and purged with an inert gas before use. The pH of the final solution should be carefully considered, as extreme pH values can accelerate degradation. For sensitive assays, it is recommended to perform a preliminary stability study of the compound in the chosen experimental buffer.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is essential for accurately assessing the purity of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[7] For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8][9]
Troubleshooting Guide
This section addresses common issues that may be encountered during the handling and use of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide.
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
Verify Storage Conditions: Ensure the compound has been stored at -20°C, under an inert atmosphere, and protected from light.
Assess Purity: Analyze the purity of your stock material using a validated HPLC method. Compare the results to the certificate of analysis.
Prepare Fresh Solutions: Always prepare solutions immediately before use. Do not use previously prepared and stored solutions, especially if they are in aqueous buffers.
Control Experimental Conditions: Minimize the exposure of the compound to light and atmospheric oxygen during your experiment. Consider working under yellow light and using de-gassed buffers.
Issue 2: Appearance of unexpected peaks in my chromatogram.
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
Characterize Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in identifying the potential degradation products based on the expected degradation pathways.
Perform Forced Degradation Studies: To confirm the identity of the degradation products, subject a sample of the compound to forced degradation conditions (acid, base, peroxide, heat, and light) as outlined in the ICH guidelines.[10][11] Analyze the stressed samples by HPLC and LC-MS and compare the retention times and mass spectra of the resulting peaks to the unknown peaks in your experimental samples.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide.
Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve the stressed sample in methanol to a final concentration of 0.5 mg/mL.
Photodegradation: Expose a solution of the compound (0.5 mg/mL in methanol) to a UV lamp (254 nm) for 24 hours.
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC and LC-MS.
Visualizing Degradation Pathways and Workflows
Caption: Potential degradation pathways for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide.
Caption: Troubleshooting workflow for experimental issues.
References
A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry. [Link]
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]
Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? Environmental Science & Technology. [Link]
Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. ResearchGate. [Link]
Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. PubMed. [Link]
A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. [Link]
Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. [Link]
What is the method of analysis of sulphonamides? Quora. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
Microbial Degradation of Sulfonamide Antibiotics. University of Nebraska - Lincoln. [Link]
Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants. [Link]
Stability of sulphonamide drugs in meat during storage. PubMed. [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
DEGRADATION OF IODINATED DISINFECTION BY- PRODUCTS IN WATER BY UV, UV/H2O2 AND UV/PERSULFATE TREATMENT. DR-NTU. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. [Link]
Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. RSC Publishing. [Link]
Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. ResearchGate. [Link]
An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. [Link]
Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. PMC. [Link]
Oxidation of activated methylene groups to ketones catalyzed by new iron phosphinooxazoline complexes and by iron(II) triflate. ResearchGate. [Link]
III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]
Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry. [Link]
N-(2-HYDROXYMETHYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE — Chemical Substance Information. NextSDS. [Link]
Technical Support Center: Troubleshooting Off-Target Effects of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers diagnose, troubleshoot, and bypass the off-target l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers diagnose, troubleshoot, and bypass the off-target liabilities associated with N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide .
While this compound features a highly specific 2-(hydroxymethyl)phenyl moiety designed for targeted interactions, its core scaffold—a halogenated benzenesulfonamide—carries inherent pharmacological promiscuity. Below is a self-validating framework to isolate your true experimental signal from structural artifacts.
Part 1: Diagnostic Matrix & Mechanistic FAQs
Q1: The compound is a secondary sulfonamide, yet we observe strong Carbonic Anhydrase (CA) inhibition. How is this possible?
Causality & Mechanism:
Secondary sulfonamides typically exhibit poor coordination with the catalytic
Zn2+
ion in the CA active site due to steric hindrance from the N-substituent (the 2-(hydroxymethyl)phenyl group). If you are observing potent CA inhibition, it is highly probable that the compound is undergoing chemoselective cleavage or metabolic degradation in your assay media. This cleavage releases the primary sulfonamide metabolite, 4-iodobenzenesulfonamide [1]. This primary metabolite is a highly potent, well-documented zinc-binding group (ZBG) known to inhibit cytosolic[2] and CA I[3].
Self-Validation: Run your assay in the presence of a broad-spectrum amidase/esterase inhibitor cocktail. If the CA inhibition disappears, your off-target effect is metabolite-driven, not parent-compound-driven.
Q2: Our secondary safety panel shows inhibition of diverse metalloenzymes like MMPs and VIM-2. How do we filter this noise?
Causality & Mechanism:
The released sulfonamide moiety is a promiscuous ZBG that can cross-react with diverse metalloenzymes, including [4]. The high electron density of the sulfonamide nitrogen coordinates directly with the zinc ion, while the bulky 4-iodo group drives strong, non-specific hydrophobic interactions.
Self-Validation: To avoid the false discovery of non-specific zinc chelators, biochemical screens must be conducted under high-zinc conditions. Supplementing the assay with 50
μ
M
Zn2+
will abrogate inhibition derived solely from non-specific zinc chelation[4].
Q3: We are observing unexpected antimicrobial activity in our cell culture models. Is this an artifact?
Causality & Mechanism:
Yes. It is likely an on-target effect of the primary sulfonamide metabolite. 4-Iodobenzenesulfonamide derivatives are known to interact with, a bacterial enzyme critical for folate synthesis. This can alter the microbiome of your in vivo models or suppress latent microbial presence in vitro, confounding your phenotypic readouts.
Fig 1: Divergent pathways of intact targeted binding vs. metabolite-driven off-target effects.
Part 2: Quantitative Data Presentation
To effectively troubleshoot, you must benchmark your assay results against the known kinetic profiles of the compound's structural liabilities.
Table 1: Quantitative Profiling of Sulfonamide Off-Target Interactions
Off-Target Class
Specific Enzyme
Driven By
Expected
Ki
/
IC50
Mitigation / Validation Strategy
Metalloenzymes
Cytosolic CA II
Primary Sulfonamide Metabolite
5 - 50 nM
Use esterase/amidase inhibitors to prevent cleavage
Metalloenzymes
VIM-2 / MMPs
Zinc-Binding Group (ZBG)
0.4 - 1.5
μ
M
50
μ
M
Zn2+
competition assay
Bacterial Synthesis
Dihydropteroate Synthetase
Sulfonamide Mimicry
> 1
μ
M
Monitor cell culture for latent microbial shifts
Hepatic Clearance
Dehalogenases
4-Iodo Substitution
N/A (Toxicity)
Track deiodinated metabolites via LC-MS/MS
Part 3: Self-Validating Experimental Protocols
To isolate the specific activity of the intact N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide from the artifacts caused by its zinc-chelating metabolite, implement the following counter-screening workflow.
Fig 2: Self-validating workflow to isolate intact molecule activity from zinc-chelating artifacts.
Protocol: Zinc-Rescue Counter-Screening for Metalloenzyme Specificity
Objective: To validate that the observed phenotypic inhibition is driven by specific active-site binding of the intact molecule, rather than non-specific zinc chelation by the cleaved sulfonamide.
Causality: High concentrations of exogenous zinc will outcompete non-specific zinc chelators, restoring enzyme activity. True, structurally specific inhibitors will maintain a significant degree of inhibition due to extensive interactions beyond the zinc ion.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide in 100% LC-MS grade DMSO.
Buffer Formulation:
Standard Buffer: 50 mM HEPES, pH 7.4, 0.01% Tween-20.
Rescue Buffer: Supplement the Standard Buffer with exactly 50
μ
M
ZnSO4
[4].
Enzyme Pre-Incubation: Aliquot your target enzyme into two 96-well plates. Add a titration series of the inhibitor (1 nM to 10
μ
M) to both plates. Incubate Plate 1 with Standard Buffer and Plate 2 with Rescue Buffer for 15 minutes at 25°C.
Substrate Addition: Add the appropriate fluorogenic or chromogenic substrate to initiate the reaction.
Kinetic Readout: Measure the initial velocity (
V0
) continuously for 10 minutes to ensure steady-state kinetics.
Self-Validation & Analysis: Calculate the
IC50
in both buffers.
Artifact Indicator: An
IC50
shift of >10-fold in the Rescue Buffer indicates the compound is degrading and acting as a non-specific zinc chelator.
Validated Target Hit: A shift of <2-fold validates specific, intact active-site binding.
References
Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens . BRENDA Enzyme Database.[Link]
Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries . PMC (National Institutes of Health).[Link]
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides . The Journal of Organic Chemistry (ACS Publications).[Link]
Increasing Rates and Scope of Reactions: Sluggish Amines in Microwave-Heated Aminocarbonylation Reactions under Air . The Journal of Organic Chemistry (ACS Publications).[Link]
N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide solubility issues and solutions
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide . Due to its specific structural properties, this compound frequently presents significant solubility and handling challenges during in vitro and in vivo assays.
This document provides a mechanistic understanding of these issues, field-proven troubleshooting workflows, and self-validating protocols to ensure experimental reproducibility.
The Causality of Solubility Issues: A Mechanistic Overview
To effectively troubleshoot solubility, one must first understand the structural thermodynamics of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide.
The Hydrophobic Penalty: The molecule features a bulky 4-iodobenzenesulfonamide core. The heavy iodine atom significantly increases the compound's lipophilicity (LogP) and the thermodynamic penalty of cavity formation in water.
Limited Solvation Sites: While the hydroxymethyl (-CH₂OH) and sulfonamide (-SO₂NH-) groups offer localized hydrogen bonding, they are sterically hindered and insufficient to overcome the hydrophobic bulk of the di-aromatic system in purely aqueous environments.
The DMSO Hydration Trap: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to ambient air, DMSO rapidly absorbs atmospheric water [1]. As the mole fraction of water in the DMSO stock increases, the complex DMSO-water mixing behavior disrupts the preferential solvation shell around the hydrophobic iodo-aromatic ring, forcing the compound out of solution [2].
Ostwald's Rule of Stages: Freshly synthesized or newly dissolved compounds often exist in a high-energy, highly soluble amorphous state. Repeated thermal shocks (freeze-thaw cycles) provide the activation energy required for the compound to transition into its lowest-energy, most thermodynamically stable—and least soluble—crystalline lattice[3].
Frequently Asked Questions (FAQs)
Q1: My 10 mM DMSO stock was completely clear yesterday, but today it contains a fine white precipitate. What happened?A: This is a classic "crash out" caused by moisture uptake and thermal cycling. Every time you open the DMSO vial, it absorbs humidity from the air [1]. Furthermore, if you froze the stock overnight and thawed it today, the thermal transition likely nucleated crystal growth, shifting the compound from a soluble amorphous state to an insoluble crystalline state [3]. Solution: See Protocol 1 below.
Q2: When I dilute my DMSO stock into PBS (pH 7.4) for my cellular assay, the solution turns cloudy. How can I prevent this?A: The localized concentration of the compound at the exact point the DMSO drop hits the aqueous buffer exceeds its thermodynamic solubility limit, causing immediate precipitation. To prevent this, you must alter the kinetics of mixing and the solvation capacity of the buffer. Pre-warming the buffer to 37°C, utilizing rapid vortexing during addition, and incorporating a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) will mask the hydrophobic iodine-ring and prevent aggregation [4].
Q3: Can I use standard surfactants like Tween-20 or Triton X-100 instead of Cyclodextrins?A: While non-ionic surfactants can form micelles to encapsulate the compound, they frequently lyse cell membranes or interfere with protein-binding assays at the concentrations required to solubilize heavy halogenated sulfonamides. HP-β-CD is highly recommended as it forms a non-covalent inclusion complex with the sulfonamide without disrupting cellular lipid bilayers [4].
Quantitative Solubility Data
The following table summarizes the expected solubility parameters for N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide across various solvent systems, synthesized from baseline data on halogenated benzenesulfonamides [5].
Solvent System
Expected Solubility Limit
Primary Limitation / Risk
Recommended Storage
100% Anhydrous DMSO
> 50 mM
Highly hygroscopic; prone to moisture-induced crashing.
-80°C, under Argon/N₂, single-use aliquots.
DMSO + 10% Water
< 5 mM
Rapid crystallization due to disrupted solvation shell.
Do not store. Discard.
Standard PBS (pH 7.4)
< 10 µM
High thermodynamic penalty of aqueous cavity formation.
Prepare fresh immediately before assay.
PBS + 5% HP-β-CD
100 µM - 500 µM
Requires sufficient equilibration time for inclusion complex.
Prepare fresh immediately before assay.
Dimethylformamide (DMF)
> 50 mM
High toxicity in live-cell assays.
-20°C in tightly sealed amber vials.
Troubleshooting Workflows & Protocols
Protocol 1: Rescuing a Precipitated DMSO Stock
This protocol utilizes controlled thermal kinetics to break the crystalline lattice without degrading the sulfonamide bond.
Seal and Protect: Ensure the vial is tightly sealed to prevent further moisture ingress. Wrap the cap in Parafilm.
Thermal Incubation: Place the vial in a dry block heater or water bath set to 37°C - 40°C for 15 minutes. Do not exceed 50°C, as localized hot spots can degrade the hydroxymethyl group.
Acoustic Cavitation (Sonication): Transfer the warmed vial to an ultrasonic bath. Sonicate for 10–15 minutes. The acoustic cavitation creates microscopic localized pressure gradients that force the crystalline lattice apart and back into the DMSO solvation shell.
Verification: Hold the vial up to a light source. Swirl gently. If any micro-crystals remain (which act as seeds for future precipitation), repeat steps 2 and 3.
Aliquotting (Critical Step): Once completely clear, immediately divide the stock into 10 µL to 20 µL single-use aliquots in tightly sealed, low-bind tubes. Store at -80°C. Never freeze-thaw an aliquot more than once.
Protocol 2: Aqueous Dilution using Cyclodextrin Inclusion
This protocol creates a self-validating system where the hydrophobic drug is shielded before it can precipitate in the assay buffer.
Buffer Preparation: Prepare your assay buffer (e.g., HEPES or PBS) containing 5% to 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Equilibration: Pre-warm the HP-β-CD buffer to 37°C. This increases the kinetic energy of the system, facilitating rapid inclusion complex formation.
Kinetic Mixing: Place the tube containing the pre-warmed buffer on a vortex mixer at medium-high speed.
Addition: While the buffer is actively vortexing, use a micropipette to inject the required volume of the 10 mM DMSO stock directly into the center of the vortex liquid. Do not let the DMSO run down the side of the tube.
Incubation: Allow the solution to incubate at room temperature for 10 minutes prior to adding to your biological assay. This allows the non-covalent inclusion complexes to reach thermodynamic equilibrium [4].
Mechanistic Visualizations
Diagram 1: Mechanism of DMSO Stock Precipitation
The following diagram illustrates the causality of compound precipitation during standard laboratory storage.
Caption: Mechanism of DMSO stock precipitation via moisture uptake and thermal cycling.
Diagram 2: Optimized Aqueous Dilution Workflow
The following workflow maps the logical steps required to prevent precipitation during assay preparation.
Caption: Optimized workflow for diluting hydrophobic stocks into aqueous assay buffers.
References
In situ DMSO hydration measurements of HTS compound libraries
National Institutes of Health (NIH) / PubMed[Link]
Preferential solvation and ion association properties in aqueous dimethyl sulfoxide solutions
Physical Chemistry Chemical Physics (RSC Publishing)[Link]
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives
ResearchGate[Link]
Cyclodextrin complexes of sulfonamide carbonic anhydrase inhibitors as long-lasting topically acting antiglaucoma agents
National Institutes of Health (NIH) / PubMed[Link]
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide
National Institutes of Health (NIH) / PMC[Link]
Optimization
Technical Support Center: Troubleshooting Batch-to-Batch Variability in N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the physicochemical nuances of N...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the physicochemical nuances of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide .
This compound is a highly versatile molecule: its 4-iodo group makes it a prime electrophile for cross-coupling, while its sulfonamide and hydroxymethyl moieties serve as critical pharmacophores for hydrogen bonding in biological targets. However, these same functional groups introduce complex solid-state and solution-phase behaviors. This guide provides self-validating protocols and mechanistic explanations to eliminate batch-to-batch variability in your workflows.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the aqueous solubility of this compound vary wildly between batches, even when LC-MS shows >99.5% purity?
Cause: The variability is almost certainly driven by solid-state polymorphism . Pharmaceutical solids can crystallize into multiple polymorphic forms, which drastically alters their thermodynamic stability, apparent aqueous solubility, and dissolution rate[1]. Furthermore, the hydroxymethyl group is a strong hydrogen-bond donor and acceptor. Depending on the crystallization solvent used by the manufacturer, the compound may precipitate as different solvates or hydrates.
Solution: Do not rely on the manufacturer's crystallization. You must standardize the solid-state form of every incoming batch using a controlled solvent-antisolvent recrystallization protocol (see Protocol A below) to reset the crystal lattice to its most thermodynamically stable form.
Q2: I am using this compound in a Suzuki-Miyaura cross-coupling, but the yield drops significantly with certain batches. What is happening?
Cause: There are two overlapping mechanistic issues here. First, while aryl iodides undergo rapid oxidative addition with Palladium(0), their subsequent transmetalation step can be unexpectedly sluggish at lower temperatures compared to aryl bromides[2]. Second, in palladium-catalyzed cross-couplings, the boronic acid must be activated by a base to facilitate this transmetalation[3]. The sulfonamide nitrogen on this compound is acidic. If you are using the standard 2.0 equivalents of base, the sulfonamide will competitively deprotonate, starving the catalytic cycle of the base needed to activate the boronic acid. Minor batch variations in trace moisture or residual acid will exacerbate this base depletion.
Solution: Increase your base loading to at least 3.0–4.0 equivalents to account for the acidic sulfonamide, and ensure the reaction is heated to at least 80°C to overcome the transmetalation energy barrier of the aryl iodide[2].
Q3: In my in vitro enzymatic assays, the baseline shifts unpredictably between batches. How do I fix this?
Cause: The sulfonamide functional group exhibits a highly sensitive, pH-dependent ionization profile. While an unsubstituted benzenesulfonamide typically has a pKa around 10, the electron-withdrawing 4-iodo group and the N-phenyl substitution pull electron density away from the nitrogen, lowering the pKa closer to physiological pH (approx. 8.0 - 8.5)[4][5]. If a specific batch contains trace volatile amines or acidic residual solvents, it will slightly alter the micro-pH of your assay buffer. Because the pKa is so close to physiological pH, even a 0.2 pH shift will drastically change the ratio of ionized (anionic) to unionized (neutral) compound, altering both target binding affinity and membrane permeability.
Solution: Pre-dissolve the batch in 100% anhydrous DMSO. When diluting into your biological assay, use a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4) rather than a weak buffer. This forces the compound into a locked, consistent ionization state regardless of trace batch impurities.
Part 2: Quantitative Impact of Batch Variability
To understand the necessity of standardization, review the downstream impacts of unstandardized batches compared to standardized ones.
Table 1: Impact of Batch Variability and Standardization Metrics
Metric
Unstandardized Batch (Typical Range)
Standardized Batch
Analytical Method
Causality / Impact
Purity
94.0% - 99.5%
> 99.5%
LC-MS (UV 254 nm)
Trace 2-aminobenzyl alcohol impurities can poison Pd catalysts.
Melting Point
142°C - 155°C (Broad)
156°C - 157°C (Sharp)
DSC
Broad ranges indicate mixed polymorphs or variable hydrate formation.
Aqueous Solubility
10 - 50 µg/mL (Variable)
45 ± 2 µg/mL
Turbidimetry (pH 7.4)
Polymorph variation alters the crystal lattice energy and dissolution rate.
Suzuki Yield
40% - 85%
> 90%
Isolated Yield
Acidic sulfonamide depletes base; requires excess K₂CO₃ for activation.
Part 3: Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to downstream applications without passing the validation checkpoints.
Protocol A: Polymorph Standardization via Solvent-Antisolvent Recrystallization
Purpose: To erase batch history and force the compound into a single, thermodynamically stable polymorph.
Dissolution: Suspend 1.0 g of the raw batch in 10 mL of ethyl acetate. Heat to 60°C while stirring until complete dissolution is achieved.
Causality: Ethyl acetate effectively disrupts the intermolecular hydrogen bonds of the hydroxymethyl group without causing solvolysis or degradation.
Clarification: Hot-filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed vial.
Causality: This physically removes insoluble particulate matter and trace palladium/heavy metal dust left over from the manufacturer's upstream synthesis.
Controlled Nucleation: Remove from heat. While stirring at 300 rpm at room temperature, add 20 mL of n-heptane (antisolvent) dropwise at a rate of 1 mL/min.
Causality: Gradual reduction of solvent polarity forces controlled nucleation. Crashing the product out too quickly leads to the kinetic trapping of metastable, highly soluble amorphous forms[1].
Ostwald Ripening: Transfer the suspension to a 4°C refrigerator and allow it to age undisturbed for 12 hours.
Causality: Aging allows smaller, metastable crystals to redissolve and deposit onto larger, thermodynamically stable crystals, ensuring polymorphic purity.
Validation Checkpoint: Filter the crystals, wash with cold heptane, and dry under high vacuum at 40°C for 24 hours. Self-Validation: Run a Differential Scanning Calorimetry (DSC) trace. The batch is only validated for use if it exhibits a single, sharp endothermic melting peak.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling for Sulfonamide Aryl Iodides
Purpose: To achieve >90% coupling yields despite the presence of the acidic sulfonamide proton and sluggish transmetalation.
Reagent Charging: In an oven-dried Schlenk flask, combine the standardized N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (1.0 eq), your desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
Base Adjustment (Critical): Add anhydrous K₂CO₃ (4.0 eq).
Causality: The sulfonamide (pKa ~8.5) will immediately consume 1.0 eq of base[4]. The remaining 3.0 eq ensures the boronic acid is fully converted to the reactive boronate complex required for transmetalation[3].
Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M concentration).
Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive Pd-hydroxo intermediate.
Reaction Execution: Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.
Causality: Elevated temperatures are required to overcome the high activation energy of the aryl iodide transmetalation step[2].
Validation Checkpoint: Cool to room temperature and quench with saturated aqueous NH₄Cl. Self-Validation: The NH₄Cl quench is mandatory to re-protonate the sulfonamide nitrogen, ensuring the product partitions entirely into the organic phase during ethyl acetate extraction.
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree when a new batch arrives in the laboratory to ensure reproducibility.
Caption: Workflow for diagnosing and resolving batch variability in sulfonamide derivatives.
References
[1] Title: A Review on Polymorphism Perpetuates Pharmaceuticals | Source: Prime Scholars | URL:
Validating N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide as a Selective Kinase Inhibitor: A Comparative Guide
In the landscape of modern drug discovery, the identification and rigorous validation of selective enzyme inhibitors are paramount to developing safe and effective therapeutics. This guide provides an in-depth, experienc...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the identification and rigorous validation of selective enzyme inhibitors are paramount to developing safe and effective therapeutics. This guide provides an in-depth, experience-driven framework for the validation of a novel compound, N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, as a putative selective inhibitor of a hypothetical protein kinase, hereafter referred to as "Kinase X." While this specific molecule may be novel, the principles and methodologies detailed herein are universally applicable for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.
The sulfonamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, known for its ability to engage in key hydrogen bonding interactions within enzyme active sites.[1] Our investigation into N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is predicated on the hypothesis that its unique substitution pattern may confer high potency and selectivity for Kinase X, a critical node in a disease-relevant signaling pathway.
Comparative Analysis: Potency and Selectivity Profiling
A crucial first step in inhibitor validation is to quantify its potency and compare it against established benchmarks. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.[2] In this guide, we will compare the hypothetical performance of our lead compound with a non-selective kinase inhibitor, Staurosporine, and a known selective inhibitor of a related kinase ("Kinase Y").
Demonstrates a 50-fold selectivity for Kinase X over the related Kinase Y.
To further substantiate the claim of selectivity, a comprehensive kinase profiling assay is indispensable. This involves screening the compound against a broad panel of kinases to identify potential off-target effects.[3][4][5] A desirable selective inhibitor will exhibit potent activity against its intended target while showing minimal activity against other kinases.
Kinase Target
Percent Inhibition at 1 µM
Kinase X
95%
Kinase A
5%
Kinase B
<2%
Kinase C
8%
Kinase D
12%
Kinase Y
20%
The data presented above are hypothetical but illustrate the expected outcome for a promising selective inhibitor. The subsequent sections will detail the experimental protocols required to generate such data.
Experimental Validation Workflows
The validation of a selective inhibitor is a multi-step process that moves from in vitro biochemical assays to more physiologically relevant cell-based models.[6][7][8]
General workflow for selective inhibitor validation.
In Vitro IC50 Determination Protocol
This protocol describes a general method for determining the IC50 value of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide against Kinase X using a radiometric assay, which is considered a gold standard in kinase profiling.[9]
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. A series of dilutions in the assay buffer should be prepared, spanning several orders of magnitude around the expected IC50.
Assay Setup: In a 96-well plate, add the kinase, the peptide substrate, and varying concentrations of the inhibitor. Include a "no inhibitor" control (vehicle control) and a "no enzyme" blank.
Reaction Initiation: Pre-incubate the enzyme and inhibitor for a set time at the optimal temperature. Initiate the kinase reaction by adding [γ-³³P]ATP.
Reaction Termination and Detection: After a defined incubation period, stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve and determine the IC50 value.[2]
Kinase Selectivity Profiling
To assess the selectivity of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, it should be screened against a large panel of kinases. This is typically performed by specialized contract research organizations that have extensive kinase panels. The radiometric assay format described above is often used for this purpose due to its robustness and direct measurement of enzymatic activity.[9] The inhibitor is usually tested at a fixed concentration (e.g., 1 µM) against each kinase, and the percent inhibition is reported.
Cell-Based Assay for Target Engagement
Confirming that the inhibitor can bind to its target within a living cell is a critical step. The NanoBRET™ Target Engagement assay is a suitable method for this purpose.[3] This assay measures the binding of the test compound to a full-length kinase target in live cells.
Inhibition of the hypothetical Kinase X signaling pathway.
Protocol Outline:
Cell Preparation: Use cells that have been engineered to express a NanoLuc® luciferase-tagged version of Kinase X.
Compound Addition: Add the inhibitor at various concentrations to the cells.
Tracer Addition: Add a cell-permeable fluorescent energy transfer probe (tracer) that also binds to the kinase.
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
Conclusion
The validation of a selective inhibitor is a rigorous, evidence-based process. By employing a systematic approach that includes initial potency and selectivity profiling through biochemical assays, followed by confirmation of target engagement and functional effects in cell-based models, researchers can build a strong data package to support the continued development of novel therapeutic agents like N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide. The methodologies outlined in this guide provide a robust framework for making data-driven decisions in the complex but rewarding field of drug discovery.
References
Dahlin, J. L., et al. (2015). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
Vipergen. (2023). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
Coscueta, E. R., et al. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. [Link]
Dojindo Molecular Technologies, Inc. ACE Kit – WST Protocol: Determination of IC50. [Link]
Medicines Discovery Catapult. (2026). Techniques in kinase profiling. [Link]
Sentandreu, M. Á., & Toldrá, F. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. [Link]
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. [Link]
Soria, B., et al. (2009). Automated Cell-Based Assay for Screening of Aquaporin Inhibitors. Analytical Chemistry. [Link]
Vogt, M., et al. (2016). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications. [Link]
Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
Gilson, R. C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
Akter, F., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
Comparative Analysis of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (NHPIB) and Established Sulfonamide Therapeutics
As drug development pivots toward highly selective small molecules with minimized off-target liabilities, the structural evolution of the sulfonamide pharmacophore has become a focal point for medicinal chemists. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly selective small molecules with minimized off-target liabilities, the structural evolution of the sulfonamide pharmacophore has become a focal point for medicinal chemists. This guide provides a comprehensive, objective comparison between the experimental compound N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide (NHPIB) and established sulfonamide-based drugs (e.g., Celecoxib, Parecoxib).
By analyzing structural causality, physicochemical properties, and self-validating experimental protocols, this guide serves as a definitive resource for researchers evaluating secondary sulfonamides for targeted inhibition.
The Structural and Mechanistic Paradigm
The pharmacological profile of any sulfonamide is dictated by its substitution pattern and the non-covalent interactions it can form within a target's binding pocket. NHPIB diverges from classical sulfonamide drugs through two critical structural modifications:
Primary vs. Secondary Sulfonamides
Classical non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib feature a primary sulfonamide group (
−SO2NH2
). While highly effective at targeting the cyclooxygenase-2 (COX-2) active site, primary sulfonamides are well-documented to coordinate with the active-site zinc ion of ubiquitous Carbonic Anhydrases (CAs), leading to off-target effects such as diuresis and pH imbalance.
NHPIB is a secondary sulfonamide (
−SO2NH−R
). The addition of the 2-(hydroxymethyl)phenyl group introduces significant steric hindrance. This bulk prevents the sulfonamide nitrogen from accessing and coordinating with the deep zinc ion in the CA active site, thereby bypassing classical CA-mediated off-target liabilities [1][1].
Halogen Bonding Dynamics
Unlike standard toluenesulfonamides (which feature a para-methyl group), NHPIB incorporates a heavy iodine atom at the para-position of the benzenesulfonyl ring. Iodine is highly polarizable, creating a region of positive electrostatic potential known as a "sigma-hole" opposite the covalent bond. This allows NHPIB to act as a strong, highly directional halogen bond donor within hydrophobic target pockets, anchoring the molecule more rigidly than standard van der Waals interactions [2][2].
Targeting the COX-2 Pathway
The combination of halogen bonding and the hydrogen-bond donating capacity of the hydroxymethyl group makes NHPIB an ideal candidate for exploring the expanded cyclooxygenase channel of COX-2. The volume of the COX-2 channel, dictated by the rotation of the Leu-531 side chain, accommodates bulkier secondary sulfonamides that cannot fit into the more restricted COX-1 active site [3][3].
Fig 1: COX-2 signaling pathway modulated by secondary sulfonamide inhibition.
Comparative Physicochemical & Binding Profile
To objectively benchmark NHPIB, we must compare its physicochemical properties against FDA-approved sulfonamide drugs. The data below summarizes the structural and predicted binding profiles that dictate pharmacokinetics and target selectivity.
Compound
Structure Type
MW ( g/mol )
cLogP
H-Bond Donors
H-Bond Acceptors
Primary Target
Known Off-Target Liability
NHPIB
Secondary Sulfonamide
403.2
~3.4
2
4
Experimental (e.g., COX-2)
Low (Steric clash with CA zinc)
Celecoxib
Primary Sulfonamide
381.4
3.5
2
4
COX-2
High (Carbonic Anhydrase II)
Parecoxib
Secondary Sulfonamide
370.4
2.2
0
5
COX-2 (Prodrug)
Low (Converted in vivo to Valdecoxib)
Data Interpretation: NHPIB shares a nearly identical lipophilicity (cLogP) with Celecoxib, ensuring comparable membrane permeability. However, the shift from a primary to a secondary sulfonamide fundamentally alters its target landscape, trading CA affinity for enhanced spatial occupation in target enzyme pockets.
Self-Validating Experimental Workflows
To rigorously evaluate the efficacy and selectivity of NHPIB against known drugs, researchers must employ protocols that inherently validate their own operational integrity. Do not rely on single-point assays; utilize the following self-validating methodologies.
Protocol 1: In Vitro COX-2 vs. COX-1 Selectivity Assay (Fluorometric)
This assay measures the peroxidase activity of cyclooxygenases, which is stoichiometrically coupled to the conversion of arachidonic acid to PGG2.
Causality & Rationale: Hematin is strictly required as a cofactor because the COX enzyme functions as a conformational heterodimer reliant on a ferric heme core for peroxidase activation [3][3]. 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) is used as the fluorogenic substrate because it reacts with the peroxidase byproduct to yield highly fluorescent resorufin, offering superior sensitivity over colorimetric methods.
Step-by-Step Methodology:
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin. Incubate on ice for 15 minutes to allow complete heme incorporation.
Compound Incubation: Dispense 10 µL of NHPIB (titrated from 10 µM to 1 nM in DMSO) into a 96-well black microplate. Add 10 µL of the COX enzyme preparation. Incubate at 37°C for 10 minutes.
Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final concentration 10 µM) and ADHP (final concentration 10 µM).
Self-Validation Check: The assay is only valid if the positive control (Celecoxib ) yields a Selectivity Index (
IC50 COX-1/IC50 COX-2
) of
>30
. If Celecoxib inhibits COX-1 equally, the enzyme preparations have degraded or lost conformational fidelity.
Protocol 2: Carbonic Anhydrase II (CA-II) Counter-Screening
To prove that the secondary sulfonamide nature of NHPIB successfully avoids CA-II liability, a counter-screen is mandatory.
Causality & Rationale: CA-II possesses native esterase activity. We exploit this by using 4-nitrophenyl acetate (4-NPA) as a substrate. CA-II hydrolyzes colorless 4-NPA into yellow 4-nitrophenol, allowing for a rapid, high-throughput spectrophotometric readout that directly correlates with active-site zinc availability.
Step-by-Step Methodology:
Buffer Setup: Prepare assay buffer (10 mM HEPES, pH 7.4, 0.01% Tween-20 to prevent compound aggregation).
Enzyme & Inhibitor: Mix 10 nM human recombinant CA-II with 10 µM of NHPIB (high concentration to test for any residual affinity).
Substrate Addition: Introduce 1 mM 4-NPA to initiate the esterase reaction.
Readout: Monitor absorbance at 400 nm for 10 minutes.
Self-Validation Check: The assay must include Acetazolamide (a potent primary sulfonamide CA inhibitor) as a positive control. If Acetazolamide fails to suppress the 400 nm signal by >90%, the 4-NPA substrate has spontaneously hydrolyzed, and the plate must be discarded.
Effect of Halogen Bonding on Chiral Assemblies of Achiral Sulfonamide Molecules in the Crystalline Phase
Source: Crystal Growth & Design / ACS Publications
URL:[Link]
Structural and functional basis of cyclooxygenase inhibition
Source: Journal of Medicinal Chemistry / PMC - NIH
URL:[Link]
Head-to-head comparison of N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide and similar compounds
A Technical Guide for Researchers in Drug Discovery and Development Abstract The benzenesulfonamide scaffold is a foundational pharmacophore in medicinal chemistry, renowned for its role in a multitude of therapeutic age...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
The benzenesulfonamide scaffold is a foundational pharmacophore in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. A primary mechanism of action for many of these compounds is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes. While the originally queried compound, N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide, is not extensively characterized in public literature, this guide provides a comparative analysis of structurally related and well-documented benzenesulfonamide-based CA inhibitors. We will conduct a head-to-head comparison of Acetazolamide, a first-generation CA inhibitor, Dorzolamide, a topical agent for glaucoma, and Celecoxib, a COX-2 inhibitor with significant off-target CA inhibitory effects. This guide will delve into their comparative potency, isoform selectivity, physicochemical properties, and the underlying structure-activity relationships, supported by detailed experimental protocols.
Introduction: The Versatility of the Benzenesulfonamide Scaffold in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is pivotal in processes such as pH regulation, CO2 transport, electrolyte secretion, and bone resorption. Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[1]
The primary sulfonamide group (-SO₂NH₂) characteristic of benzenesulfonamides is an excellent zinc-binding moiety, enabling potent inhibition of these zinc-containing enzymes. This has led to the development of a wide array of CA inhibitors (CAIs). This guide focuses on a comparative analysis of three prominent examples:
Acetazolamide: A systemic CAI used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[2]
Dorzolamide: A topical CAI primarily used to reduce intraocular pressure in glaucoma patients.[3][4][5]
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) but also exhibits potent, off-target inhibition of several CA isoforms.[6][7][8]
Head-to-Head Performance Comparison
The efficacy and therapeutic utility of a CAI are determined by its potency against target isoforms and its selectivity over off-target isoforms to minimize side effects.
Comparative Inhibitory Potency (Kᵢ Values)
The inhibition constant (Kᵢ) is a measure of a drug's potency; a lower Kᵢ value indicates a stronger inhibitor. The following table summarizes the Kᵢ values for our selected compounds against key human CA (hCA) isoforms.
Acetazolamide demonstrates broad-spectrum CA inhibition, with particularly strong activity against hCA II, IX, and XII.
Dorzolamide exhibits remarkable potency and selectivity for hCA II over hCA I.[11]
Celecoxib , while designed as a COX-2 inhibitor, shows surprisingly potent inhibition of the tumor-associated hCA IX isoform.[7]
Physicochemical Properties
The physicochemical properties of a drug influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Compound
Molecular Formula
Molecular Weight ( g/mol )
XLogP3
Solubility
Acetazolamide
C₄H₆N₄O₃S₂
222.3
-0.3
Slightly soluble in water
Dorzolamide
C₁₀H₁₆N₂O₄S₃
324.43
-
-
Celecoxib
C₁₇H₁₄F₃N₃O₂S
381.37
3.5
Low water solubility
Insights from Physicochemical Properties:
Acetazolamide's lower molecular weight and hydrophilicity (indicated by a negative XLogP3) contribute to its systemic distribution.[12]
Celecoxib's higher lipophilicity (higher XLogP3) and low water solubility are characteristic of a drug designed for oral absorption and distribution into tissues.[13]
Structure-Activity Relationship (SAR) Analysis
The differences in potency and selectivity among these compounds can be attributed to their distinct structural features. The unsubstituted sulfonamide moiety is the key zinc-binding group for all three inhibitors.[6][7]
Acetazolamide's thiadiazole ring and acetamido group contribute to its binding affinity across multiple CA isoforms.
Dorzolamide's thienothiopyran ring system is optimized for high-affinity binding within the active site of hCA II, leading to its potent and selective inhibition.[3]
Celecoxib's bulkier trifluoromethylphenyl and pyrazole groups, while designed for the COX-2 active site, coincidentally fit well within the active site cleft of certain CA isoforms, particularly hCA IX.[7][8]
Mechanism of Action: Carbonic Anhydrase Inhibition
The catalytic action of carbonic anhydrase involves a zinc-hydroxide mechanism to hydrate carbon dioxide. Sulfonamide inhibitors mimic the transition state of this reaction. The negatively charged nitrogen of the sulfonamide group coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[8][14]
Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Experimental Methodologies
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of compounds against CA based on the enzyme's esterase activity.
Principle: The assay measures the hydrolysis of p-nitrophenyl acetate (pNPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. Inhibitors will decrease the rate of this reaction.
Materials:
96-well clear flat-bottom plate
Microplate reader capable of kinetic measurements at 405 nm
Human Carbonic Anhydrase (e.g., hCA I or hCA II)
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in assay buffer with a minimal amount of acetonitrile)
Test compounds and reference inhibitor (e.g., Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
Plate Setup:
Blank wells: 190 µL of Assay Buffer.
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound at various concentrations.
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the compounds.
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode for at least 10-15 minutes, taking readings every 30-60 seconds.
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion and Future Directions
This guide provides a comparative analysis of three benzenesulfonamide-based carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Celecoxib. While all share a common pharmacophore and mechanism of action, their structural variations lead to distinct profiles in terms of potency, isoform selectivity, and physicochemical properties. Acetazolamide is a broad-spectrum inhibitor, Dorzolamide is a highly potent and selective hCA II inhibitor, and Celecoxib demonstrates significant off-target inhibition of tumor-associated CA isoforms.
Future research in this area could focus on the design of novel benzenesulfonamide derivatives with improved isoform selectivity to enhance therapeutic efficacy and minimize side effects. The exploration of hybrid molecules that combine the CA-inhibitory properties of the sulfonamide scaffold with other pharmacophores could lead to the development of multi-target drugs for complex diseases.
References
Vertex AI Search. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
PubMed. (2004, October 15). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II.
Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
PubMed. (2025, September 15). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase.
ACS Publications. (2003, December 18).
ProQuest. The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II.
PubMed. (2018, July 15). Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents.
PubMed. (2004, January 29).
American Chemical Society. (2003, December 18). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib.
ResearchGate. Novel carbohydrate-based sulfonamide derivatives as selective carbonic anhydrase II inhibitors: Synthesis, biological and molecular docking analysis.
BenchChem.
Taylor & Francis. (2011, August 16). Full article: Synthesis and characterization of novel dioxoacridine sulfonamide derivatives as new carbonic anhydrase inhibitors.
BenchChem.
ACS Publications.
PubMed. (2023, December 11).
BenchChem. A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.
Expert Opinion on Drug Safety. Drug interaction considerations in the therapeutic use of carbonic anhydrase inhibitors.
Deranged Physiology. (2024, December 13). Acetazolamide.
Research Journal of Pharmacy and Technology. Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method.
Standard Operating Procedure & Safety Matrix: Handling N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
As researchers transition novel compounds from in silico design to in vitro validation, understanding the physicochemical risks of the molecule is paramount. N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is not me...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers transition novel compounds from in silico design to in vitro validation, understanding the physicochemical risks of the molecule is paramount. N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is not merely a generic powder; its specific structural motifs dictate stringent, non-negotiable handling protocols.
This guide provides drug development professionals with a self-validating system for the safe handling, dissolution, and disposal of this halogenated sulfonamide.
Chemical Identity & Risk Profile
Before handling any novel compound, laboratory personnel must understand its baseline hazard classification. N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide is tracked within chemical compliance databases due to its specific irritant profile[1].
The Science of Protection: Mechanistic Risk Assessment
True laboratory safety requires understanding the causality behind experimental choices. The required Personal Protective Equipment (PPE) for this compound is dictated by three key structural features:
The Sulfonamide Core : Sulfonamides are well-documented sensitizers. Repeated dermal exposure can lead to allergic contact dermatitis or hypersensitivity reactions.
Halogenation (Iodine) : The addition of the heavy iodine atom significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds partition more readily into the stratum corneum, increasing the risk of systemic absorption upon skin contact. Furthermore, 2 notes that halogenated compounds require strict adherence to exposure limits[2].
The Hydroxymethyl Group : This moiety acts as a hydrogen bond donor/acceptor, increasing the compound's solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). While beneficial for assay preparation, DMSO is a potent penetration enhancer. If a DMSO solution of this compound contacts the skin, the solvent will rapidly carry the halogenated payload directly into the bloodstream.
Comprehensive PPE Matrix
Based on the 3[3], the following PPE is mandatory.
Table 2: Required PPE and Specifications
PPE Category
Specification
Rationale / Breakthrough Data
Hand Protection
Nitrile gloves (min. 0.11 mm thickness)
Excellent resistance to solid aromatic compounds. Double-gloving is mandatory when handling the compound in DMSO.
Eye Protection
ANSI Z87.1 compliant safety goggles
Protects against micro-aerosolization and accidental splashes during solvent dissolution.
Body Protection
Flame-retardant laboratory coat
Prevents static buildup which can aerosolize fine powders. Must be fully buttoned.
Respiratory
N95/P100 Particulate Respirator
Required only if engineering controls (e.g., chemical fume hood) fail or during major spill cleanup.
Operational Workflow: Stock Solution Preparation
The following step-by-step methodology details the preparation of a standard 10 mM stock solution in DMSO for in vitro assays.
Step 1: Environmental & PPE Setup
Ensure the chemical fume hood is fully operational with a verified face velocity of 80-100 feet per minute (fpm). Don all required PPE as outlined in Table 2. Never handle this compound on an open bench.
Step 2: Static Mitigation & Weighing
Halogenated sulfonamide powders frequently carry static charges, making them prone to jumping and aerosolizing.
Pass an anti-static gun (e.g., Zerostat) over a disposable, anti-static weigh boat.
Carefully weigh the required mass using a calibrated microbalance located inside the fume hood.
Step 3: Solvent Dissolution
Transfer the weighed powder to a borosilicate glass vial.
Slowly add anhydrous DMSO.
Critical Safety Note: Because DMSO easily penetrates nitrile gloves over time, immediately change your outer gloves if a splash occurs.
Step 4: Aliquoting & Storage
Vortex the solution until completely dissolved.
Aliquot the stock solution into single-use amber microcentrifuge tubes. The carbon-iodine bond is susceptible to photolytic degradation; amber tubes protect the integrity of the molecule.
Store at -20°C.
Step 5: Decontamination
Wipe down the balance, spatulas, and fume hood surfaces with a 70% ethanol solution or a specialized surface decontaminant.
Safe Handling and Solution Preparation Workflow for Halogenated Sulfonamides
Spill Response & Halogenated Waste Disposal
A rapid, methodical response to spills prevents widespread laboratory contamination and respiratory exposure.
Solid Spills (Powder) : Do not dry sweep. Dry sweeping generates respirable dust. Cover the powder with damp absorbent pads to suppress aerosols, then carefully wipe inward. Place all materials into a sealed container.
Liquid Spills (in DMSO) : DMSO spills require immediate containment. Use an inert, non-combustible absorbent such as vermiculite or sand. Do not use standard paper towels for large DMSO spills, as the solvent can rapidly soak through to the skin.
Waste Segregation : Because this compound contains an iodine atom, all contaminated consumables, pipette tips, and liquid waste must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated waste violates EPA guidelines and can lead to dangerous chemical incompatibilities.
References
Title : N-[2-(HYDROXYMETHYL)PHENYL]-4-IODOBENZENESULFONAMIDE — Chemical Substance Information
Source : NextSDS Database
URL :[Link]
Title : 1910.1027 App A - Substance Safety Data Sheet
Source : Occupational Safety and Health Administration (OSHA)
URL :[Link]
Title : Working with Chemicals - Prudent Practices in the Laboratory
Source : National Institutes of Health (NIH) / National Academies Press
URL :[Link]